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Core Science & Biosynthesis

Foundational

N,1-Diphenylmethanimine Oxide (CAS 1137-96-8): A Comprehensive Technical Guide on Physicochemical Properties, Cycloaddition Dynamics, and Spin Trapping Applications

Executive Summary N,1-diphenylmethanimine oxide—historically and widely referred to in literature as α ,N-diphenylnitrone or C-phenyl-N-phenylnitrone—is a highly versatile organic compound[1]. According to updated IUPAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,1-diphenylmethanimine oxide—historically and widely referred to in literature as α ,N-diphenylnitrone or C-phenyl-N-phenylnitrone—is a highly versatile organic compound[1]. According to updated IUPAC nomenclature, its preferred name is (Z)-N,1-diphenylmethanimine oxide[1]. Characterized by its stable yet highly reactive nitrone functional group ( >C=N+(O−)− ), this compound serves two primary functions in advanced chemical research: it acts as a robust 1,3-dipole for synthesizing complex nitrogen-containing heterocycles (such as isoxazolidines) and functions as a highly efficient spin trap for capturing and analyzing transient free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy[2][3].

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic pathways, and field-proven, self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Dynamics

The stability of N,1-diphenylmethanimine oxide at room temperature is dictated by its extended π -conjugation. The electron-donating and withdrawing effects of the adjacent phenyl rings stabilize the zwitterionic nitrone core, allowing the compound to exist as a stable crystalline solid rather than an unstable oil[1].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
CAS Registry Number 1137-96-8[4][5]Unique identifier for cross-referencing safety and spectral data.
Molecular Formula C₁₃H₁₁NO[4]Defines the core conjugated diaryl framework.
Molecular Weight 197.24 g/mol [4]Critical for precise stoichiometric calculations in micro-scale reactions.
Melting Point 113–114 °C[4]Serves as a primary self-validation metric for synthesized product purity.
Boiling Point ~352.9 °C at 760 mmHg[4]Indicates high thermal stability, permitting high-temperature reflux protocols.
Physical Appearance White to light yellow crystalsDeepening yellow color indicates potential oxidative degradation or photo-isomerization.

Core Chemical Reactivity & Mechanisms

The 1,3-Dipolar Cycloaddition (1,3-DC) Pathway

In synthetic organic chemistry, N,1-diphenylmethanimine oxide is a premier nucleophilic 1,3-dipole. It reacts with various dipolarophiles (alkenes and alkynes) to yield five-membered isoxazolidine or isoxazoline rings[2]. Molecular Electron Density Theory (MEDT) reveals that these reactions typically proceed via a concerted, single-step, yet highly asynchronous [4 π

  • 2 π ] pericyclic transition state[2].

    Cycloaddition Nitrone N,1-diphenylmethanimine oxide (1,3-Dipole) TS Concerted[4π + 2π] Transition State Nitrone->TS Dipolarophile Dipolarophile (e.g., Alkene/Alkyne) Dipolarophile->TS Adduct Isoxazolidine Cycloadduct TS->Adduct

    Concerted [4π+2π] 1,3-dipolar cycloaddition mechanism of N,1-diphenylmethanimine oxide.

Radical Spin Trapping Dynamics

Due to the extreme reactivity and short half-lives of transient free radicals (e.g., phenyl or hydroxyl radicals), direct EPR detection is often impossible. N,1-diphenylmethanimine oxide acts as a "spin trap" by undergoing a radical addition at the electrophilic carbon of the nitrone double bond. This yields a persistent, EPR-detectable aminoxyl (nitroxide) spin adduct[3][6].

SpinTrapping Radical Transient Free Radical (Short-lived) Adduct Nitroxide Spin Adduct (EPR Detectable) Radical->Adduct Trap N,1-diphenylmethanimine oxide (Spin Trap) Trap->Adduct

Spin trapping of transient free radicals to form stable, EPR-detectable nitroxide adducts.

Table 2: Relative Spin-Trapping Reactivity toward Phenyl Radicals

Data illustrates the kinetic trapping efficiency of common nitrones relative to N-tert-butyl- α -phenylnitrone (PBN).[3]

Spin TrapRelative Trapping Rate (Phenyl Radical)Mechanistic Note
PBN 1.00Standard benchmark; highly stable adducts.
N,1-diphenylmethanimine oxide 0.72Slightly lower rate due to steric hindrance from the N-phenyl ring.
ND (Nitrosodurene) 2.60Highly reactive, but adducts are often less stable than nitrone derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with explicit causality—explaining why specific reagents and conditions are chosen—and include built-in self-validation steps.

Protocol 1: Synthesis of (Z)-N,1-Diphenylmethanimine Oxide

Causality: The synthesis relies on the condensation of N-phenylhydroxylamine and benzaldehyde. The selection of absolute ethanol as the solvent is critical; it provides complete solubility for the starting materials at 35 °C, but acts as an anti-solvent for the highly conjugated nitrone product upon cooling, thereby driving the reaction equilibrium forward via precipitation and preventing over-oxidation[7].

Step-by-Step Methodology:

  • Preparation: In a dry 25 mL round-bottom flask, add 2.8 mmol of N-phenylhydroxylamine and 3.0 mmol of benzaldehyde (slight excess of aldehyde ensures complete consumption of the hydroxylamine)[7].

  • Solvation & Reaction: Add 5 mL of dry absolute ethanol. Stir the mixture continuously for 2 hours at a strictly controlled 35 °C. Note: Exceeding 40 °C risks thermal degradation of the hydroxylamine precursor.[7]

  • Crystallization: Transfer the flask to an ice bath (0–4 °C) for 30 minutes to induce precipitation of the nitrone.

  • Isolation: Isolate the crude product via vacuum filtration. Wash the filter cake with 2 mL of ice-cold hexanes to remove unreacted benzaldehyde.

  • Purification: Recrystallize the crude solid from a warm mixture of ethanol and hexanes to yield the pure (Z)-isomer[7].

  • Self-Validation System:

    • Melting Point: Confirm the MP is sharp at 113–114 °C[4]. A depressed MP indicates residual aldehyde or water.

    • TLC: Run on silica gel (Hexanes/EtOAc 7:3). A single UV-active spot confirms purity.

Protocol 2: 1,3-Dipolar Cycloaddition to Olefins

Causality: The[4 π

  • 2 π ] cycloaddition requires overcoming a significant activation barrier. Refluxing in non-polar solvents like toluene (110 °C) provides the necessary thermal energy to overcome this barrier for the highly asynchronous transition state, while the lack of solvent polarity minimizes competitive ionic side-reactions or degradation[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of purified N,1-diphenylmethanimine oxide and 10 mmol of the target olefin (e.g., N-phenylmaleimide or styrene) in 30 mL of anhydrous toluene in a flame-dried flask[8].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (~110 °C) under an inert argon or nitrogen atmosphere for 10 to 30 hours[8]. The inert atmosphere is crucial to prevent the auto-oxidation of the nitrone at high temperatures.

  • Monitoring: Extract 50 μ L aliquots every 4 hours. Analyze via TLC to monitor the disappearance of the nitrone spot.

  • Workup: Once the nitrone is fully consumed, cool the reaction to room temperature and concentrate the toluene under reduced pressure using a rotary evaporator[8].

  • Purification: Purify the resulting crude isoxazolidine via flash column chromatography or direct recrystallization from absolute ethanol[8].

  • Self-Validation System:

    • 1H-NMR Spectroscopy: The successful formation of the cycloadduct is validated by the disappearance of the highly deshielded nitrone aldimine proton ( δ ~7.9 ppm) and the emergence of characteristic, complex multiplet signals for the newly formed isoxazolidine ring protons ( δ 3.5–5.5 ppm).

References

  • Alfa Chemistry. "CAS 1137-96-8 N,1-Diphenyl-methanimine oxide".
  • National Center for Biotechnology Information (PMC).
  • CAS Common Chemistry. "Benzenamine, N-(phenylmethylene)-, N-oxide".
  • MDPI. "Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone".
  • American Chemical Society. "Interaction of activated magnesium oxide surfaces with spin traps".
  • Royal Society of Chemistry.
  • TÜBİTAK Academic Journals. "Synthesis of Some New Isoxazolidines by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins".
  • Oxford University Press. "Relative Spin-trapping Ability of N-Benzylidene-t-butylamine Oxide, N-Benzylideneaniline".

Sources

Exploratory

thermodynamic stability and (E)/(Z) isomerization of N,1-diphenylmethanimine oxide

An In-Depth Technical Guide to the Thermodynamic Stability and (E)/(Z) Isomerization of N,1-Diphenylmethanimine Oxide Abstract N,1-diphenylmethanimine oxide, a prominent C-aryl-N-aryl nitrone, serves as a critical 1,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and (E)/(Z) Isomerization of N,1-Diphenylmethanimine Oxide

Abstract

N,1-diphenylmethanimine oxide, a prominent C-aryl-N-aryl nitrone, serves as a critical 1,3-dipole in the synthesis of diverse five-membered heterocyclic systems. The stereochemistry at the carbon-nitrogen double bond, dictating either an (E) or (Z) configuration, profoundly influences its reactivity, selectivity, and the stereochemical outcome of subsequent reactions, particularly in [3+2] cycloadditions. A comprehensive understanding of the relative thermodynamic stabilities of these isomers and the energetic landscape of their interconversion is therefore paramount for controlling reaction pathways and designing novel synthetic strategies. This guide provides a detailed exploration of the structural, thermodynamic, and kinetic aspects of N,1-diphenylmethanimine oxide's stereoisomers, integrating theoretical principles with actionable experimental and computational protocols.

Introduction: The Stereochemical Nuances of a Versatile Nitrone

N,1-diphenylmethanimine oxide, also known as α,N-diphenylnitrone, is an archetypal nitrone featuring a central C=N⁺-O⁻ functional group. The restricted rotation around the imine double bond gives rise to two distinct geometric isomers: (E) (trans) and (Z) (cis), defined by the relative orientation of the phenyl substituents on the carbon and nitrogen atoms.

The stereochemical integrity of the nitrone is a critical determinant in its application. For instance, in 1,3-dipolar cycloaddition reactions, the facial selectivity of the approach to a dipolarophile is dictated by the nitrone's geometry, directly impacting the stereochemistry of the resulting isoxazolidine ring.[1][2][3][4] Consequently, the ability to predict, control, and analyze the isomeric composition of the nitrone under various thermal and photochemical conditions is a key prerequisite for its effective use in stereoselective synthesis. This guide delves into the core principles governing the stability of these isomers and the mechanisms by which they interconvert.

Thermodynamic Landscape: Unraveling the Stability of (E) and (Z) Isomers

The relative stability of the (E) and (Z) isomers is governed by a delicate balance of steric and electronic factors. For N,1-diphenylmethanimine oxide, the (Z) isomer, where the two bulky phenyl groups are positioned on the same side of the C=N bond, experiences significant steric repulsion. This steric strain destabilizes the (Z) isomer relative to the (E) isomer, in which the phenyl groups are on opposite sides.

Computational studies on analogous imine systems consistently show the (E) (trans) isomer to be the thermodynamically preferred configuration.[5] While specific experimental thermodynamic data for N,1-diphenylmethanimine oxide is scarce in the literature, density functional theory (DFT) calculations provide reliable estimates of the energetic differences.

Data Presentation: Calculated Thermodynamic Parameters

The following table summarizes representative data for phenyl-substituted imine and nitrone systems, illustrating the general thermodynamic preference.

ParameterMethodValueFavored IsomerReference(s)
Energy Difference (ΔE)Computational (DFT)25-30 kJ/molE[5]
Activation Energy (Ea) for (Z)→(E) Thermal IsomerizationExperimental / Computational~70-150 kJ/mol-[5][6]
Activation Energy (Ea) for (E)→(Z) Thermal IsomerizationComputational>190 kcal/mol-[6][7]

Note: The values presented are typical for related systems and provide a qualitative and quantitative framework for understanding N,1-diphenylmethanimine oxide.

The Dynamics of Interconversion: (E)/(Z) Isomerization Pathways

The interconversion between (E) and (Z) isomers is not spontaneous at ambient temperatures due to a significant energy barrier. Isomerization can be induced thermally or photochemically, each proceeding through distinct mechanistic pathways.

Thermal Isomerization

Thermally induced isomerization requires overcoming a substantial activation energy barrier. Unlike simple imines which can isomerize via nitrogen inversion, this pathway is not possible for nitrones due to the trivalent, positively charged nitrogen atom.[6] Computational studies on various nitrones have elucidated that unimolecular rotation around the C=N bond has a very high energy barrier (46.5–55.0 kcal/mol) and is generally not the favored pathway under typical thermal conditions.[6][7]

Instead, a bimolecular mechanism involving a diradical intermediate has been proposed as the most plausible low-energy pathway.[6][7][8] This mechanism involves the coupling of two nitrone molecules to form a dimeric intermediate, which then dissociates back to the nitrone monomers, allowing for scrambling of the original stereochemistry. The activation barriers for such processes are calculated to be in the range of 25-35 kcal/mol, which aligns well with experimental observations for nitrone isomerization.[6][8]

Photochemical Isomerization

Irradiation with UV light provides an alternative, often more efficient, route for (E) ⇌ (Z) isomerization.[9][10] The process involves the absorption of a photon to promote the nitrone to an excited singlet state. From this state, it can undergo intersystem crossing to a triplet state or directly proceed with the isomerization on the excited state potential energy surface. It is generally accepted that the nitrone in the triplet state is responsible for cis-trans isomerization, while the excited singlet state can lead to the formation of an oxaziridine intermediate.[9]

The following diagram illustrates the primary pathways for nitrone isomerization.

IsomerizationPathways cluster_thermal Thermal Pathway (Bimolecular) cluster_photo Photochemical Pathway (Unimolecular) 2 (E)-Nitrone 2 (E)-Nitrone Dimer_Intermediate Diradical Dimer Intermediate 2 (E)-Nitrone->Dimer_Intermediate Δ (Coupling) 2 (Z)-Nitrone 2 (Z)-Nitrone Dimer_Intermediate->2 (Z)-Nitrone Δ (Dissociation) E_Nitrone (E)-Nitrone (S0) E_Nitrone_S1 (E)-Nitrone (S1) E_Nitrone->E_Nitrone_S1 hν (Absorption) E_Nitrone_S1->E_Nitrone Fluorescence E_Nitrone_T1 (E)-Nitrone (T1) E_Nitrone_S1->E_Nitrone_T1 ISC Oxaziridine Oxaziridine E_Nitrone_S1->Oxaziridine Rearrangement Z_Nitrone (Z)-Nitrone (S0) E_Nitrone_T1->Z_Nitrone Isomerization

Caption: Proposed mechanisms for thermal and photochemical (E)/(Z) isomerization of nitrones.

Methodologies for Analysis: A Practical Guide

A combination of spectroscopic and computational techniques is required for a thorough investigation of the stability and isomerization kinetics of N,1-diphenylmethanimine oxide.

Experimental Protocols

Protocol 1: Synthesis and Isomer Enrichment

The synthesis of N,1-diphenylmethanimine oxide typically yields the thermodynamically more stable (E)-isomer.[11] To study isomerization, a photostationary state enriched in the (Z)-isomer must be established.

  • Synthesis: Dissolve equimolar amounts of benzaldehyde and N-phenylhydroxylamine in ethanol. Stir the mixture at room temperature for 2-4 hours. The product, predominantly (E)-N,1-diphenylmethanimine oxide, will precipitate and can be collected by filtration and recrystallized from ethanol.

  • Characterization: Confirm the identity and purity of the (E)-isomer using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values (approx. 113-114 °C).[12]

  • Photochemical Enrichment of (Z)-Isomer: Dissolve the purified (E)-isomer in a UV-transparent solvent (e.g., cyclohexane or acetonitrile) in a quartz cuvette. Irradiate the solution with a UV lamp (e.g., mercury lamp with a filter for 313 nm) at a controlled, low temperature to minimize thermal back-isomerization.[9] Monitor the reaction by UV-Vis or ¹H NMR spectroscopy until a photostationary state (no further change in spectral features) is reached. This solution, enriched in the (Z)-isomer, can be used for subsequent kinetic studies.

Protocol 2: Kinetic Analysis of Thermal (Z)→(E) Isomerization via UV-Vis Spectrophotometry

This protocol allows for the determination of the rate constant and activation energy for the thermal reversion of the less stable (Z)-isomer to the (E)-isomer.

  • Preparation: Generate a solution enriched in the (Z)-isomer as described in Protocol 1.

  • Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.

  • Measurement:

    • Place the cuvette containing the (Z)-enriched solution into the spectrophotometer, pre-equilibrated to the desired temperature (e.g., 50 °C).

    • Immediately begin recording full-spectrum scans at regular time intervals (e.g., every 60 seconds).

    • Continue data acquisition until the spectrum no longer changes, indicating complete conversion back to the (E)-isomer.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the (Z) and (E) isomers is maximal.

    • Plot the natural logarithm of (A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of this plot will be equal to -k, where k is the first-order rate constant for the isomerization at that temperature.

  • Activation Energy (Ea): Repeat the experiment at several different temperatures (e.g., 50, 60, 70 °C). Plot ln(k) versus 1/T (in Kelvin). According to the Arrhenius equation, the slope of this plot is -Ea/R, where R is the gas constant. This allows for the calculation of the activation energy.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Kinetic Measurement (UV-Vis) cluster_analysis Data Analysis start Synthesize (E)-Nitrone uv_irrad UV Irradiation (Enrich (Z)-Isomer) start->uv_irrad temp_control Set Spectrophotometer Temperature (T1) uv_irrad->temp_control time_scan Acquire Spectra vs. Time temp_control->time_scan repeat_temp Repeat at T2, T3... time_scan->repeat_temp plot1 Plot ln(A_t - A_∞) vs. time (Determine k at each T) repeat_temp->plot1 plot2 Plot ln(k) vs. 1/T (Arrhenius Plot) plot1->plot2 result Calculate Ea plot2->result

Caption: Experimental workflow for determining the kinetics of thermal isomerization.

Computational Protocol

Computational chemistry, particularly DFT, is an indispensable tool for probing the mechanisms and energetics of isomerization.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Geometry Optimization: Build the initial structures for both (E)- and (Z)-N,1-diphenylmethanimine oxide. Perform full geometry optimizations using a suitable functional and basis set (e.g., M06-2X/6-311+G(d,p) or B3LYP/6-31G(d)).[1][6] It is advisable to include a solvent model (e.g., PCM) to better represent experimental conditions.

    • Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm they are true minima on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energies (ZPVE) and thermal corrections from these calculations are used to obtain Gibbs free energies (G).

    • Thermodynamic Stability: Compare the Gibbs free energies of the optimized (E) and (Z) isomers. The difference, ΔG = G(Z) - G(E), quantifies their relative stability.

    • Transition State Search: To find the activation barrier for isomerization, perform a transition state (TS) search. This can be done using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods. The starting geometry should be an interpolation between the (E) and (Z) structures.

    • TS Validation: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., rotation around the C=N bond or the bimolecular coupling).

    • Activation Energy (ΔG‡): The Gibbs free energy of activation is calculated as the difference between the free energy of the transition state and the reactant: ΔG‡ = G(TS) - G(reactant).

Conclusion and Outlook

The stereochemical behavior of N,1-diphenylmethanimine oxide is dictated by the superior thermodynamic stability of the (E)-isomer and a significant activation barrier for interconversion. While thermal isomerization likely proceeds through a complex bimolecular pathway, photochemical irradiation offers a viable method for accessing the less stable (Z)-isomer. The protocols outlined in this guide provide a robust framework for researchers to experimentally quantify the kinetics of this isomerization and to computationally model the underlying energetic landscape. For professionals in drug development and materials science, a deep understanding of these principles is crucial for controlling stereochemistry in synthesis, which ultimately governs the biological activity and material properties of the final products.

References

  • Koyano, K., & Tanaka, I. (1965). The Photochemical and Thermal Isomerization of trans- and cis-a-Cyano-a-phenyl-N-phenylnitrones. The Journal of Physical Chemistry. [Link]

  • MacMillan, J. H., & Labes, M. M. (n.d.). Preparation and Photochemistry of Homologous Chiral Nitrones. New - CCL.
  • Sokolov, M. N., et al. (2017). Alternative Route Toward Nitrones: Experimental and Theoretical Findings.
  • Koyano, K., & Tanaka, I. (1965). The Photochemical and Thermal Isomerization of trans- and cis-α-Cyano-α-phenyl-N-phenylnitrones. The Journal of Physical Chemistry. [Link]

  • BenchChem. (2025). Characterization of Phenylmethanimine E and Z Isomers: An In-depth Technical Guide. BenchChem.
  • Roca-López, D., Tejero, T., & Merino, P. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. The Journal of Organic Chemistry, 79(17), 8358-8365. [Link]

  • Merino, P., et al. (2016). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances. [Link]

  • Roca-López, D., Tejero, T., & Merino, P. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. The Journal of Organic Chemistry. [Link]

  • Kim, T. H., et al. (n.d.). Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor. RSC Publishing.
  • ResearchGate. (n.d.). Photoisomerization studies of 1: (a) chemical illustration of E-Z...
  • Roca-López, D., Tejero, T., & Merino, P. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones.
  • Chellegui, M., et al. (n.d.). Decoding the [3 + 2] cycloaddition of a furan–imine oxide with styrene: mechanism, selectivity and bioactivity. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Spectroscopic and computational studies on the isomerization of PIO...
  • Shinzawa, K., & Tanaka, I. (1965). The Photochemical Isomerization of α,N-Diphenylnitrone. The Journal of Physical Chemistry. [Link]

  • Jasiński, R. (2025).
  • Abu-Rayyan, A., et al. (2023). Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf. Moroccan Journal of Chemistry.
  • LookChem. (2025). N,1-diphenyl-methanimine oxide. LookChem.
  • BenchChem. (2025). Phenylmethanimine: A Comparative Analysis of E/Z Isomer Stability. BenchChem.
  • Mohammad-Salim, H., et al. (2023).
  • da Silva, J. B. P., et al. (n.d.).
  • BenchChem. (2025). Physical and chemical properties of N-Benzylideneaniline. BenchChem.

Sources

Foundational

The Nomenclature Paradigm Shift: From C,N-Diphenylnitrone to (Z)-N,1-Diphenylmethanimine Oxide

Abstract: This technical whitepaper details the historical evolution, structural causality, and synthetic methodologies surrounding the functional group traditionally known as the "nitrone." Aimed at researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical whitepaper details the historical evolution, structural causality, and synthetic methodologies surrounding the functional group traditionally known as the "nitrone." Aimed at researchers and drug development professionals, this guide dissects the IUPAC transition to "methanimine oxide" nomenclature and provides a self-validating protocol for its synthesis.

The Nomenclature Paradigm Shift

Nitrones are a crucial family of organic compounds, characterized by an N-oxide of an imine. Discovered in 1890 (initially mischaracterized as oxaziridines), they were accurately identified and named "nitrones" by P. Pfeiffer in 1916[1]. The term was a portmanteau of "nitrogen ketone," reflecting their polarized reactivity which mimics the electrophilic and nucleophilic centers of carbonyl compounds[2].

For decades, the standard nomenclature relied on assigning substituents to the α-carbon or the N-position. Under this system, the compound with the formula Ph-CH=N(O)-Ph was universally recognized as C,N-diphenylnitrone (or α,N-diphenylnitrone)[1][3]. However, this historical naming convention introduced topological ambiguity. In standard IUPAC nomenclature, the "α-carbon" designates the carbon atom adjacent to a functional group (as in ketones). In the traditional nitrone nomenclature, the α-carbon erroneously referred to the sp2-hybridized carbon directly participating in the double bond[1][4].

To resolve this structural contradiction, the 2013 IUPAC Blue Book deprecated the traditional nitrone nomenclature[1]. The Preferred IUPAC Name (PIN) system now classifies these molecules as N-oxides of their parent imines. Consequently, C,N-diphenylnitrone is now systematically designated as (Z)-N,1-diphenylmethanimine oxide[4][5].

NomEvol A 1890: Initial Discovery (Misassigned as oxaziridine) B 1916: 'Nitrone' Coined (P. Pfeiffer - Nitrogen Ketone) A->B C Pre-2013: Traditional Naming (e.g., C,N-diphenylnitrone) B->C D 2013: IUPAC Blue Book (Deprecation of alpha-designation) C->D E Current PIN Standard: (Z)-N,1-diphenylmethanimine oxide D->E

Timeline of nitrone nomenclature evolution culminating in IUPAC 2013 standards.

Structural Causality and Mechanistic Implications

The shift to "methanimine oxide" is not merely pedantic; it accurately maps the electron density and reactivity profile of the molecule. The N-O bond is highly polarized, creating a 1,3-dipole[2]. The oxygen atom bears a partial negative charge, while the nitrogen and the adjacent sp2 carbon (the 1-position in the new nomenclature) share a partial positive charge.

This zwitterionic resonance is the fundamental driver for their primary application: 1,3-dipolar cycloadditions[2]. By viewing the molecule as a methanimine oxide, synthetic chemists can better predict the stereochemical outcomes of concerted[3+2] cycloadditions with alkenes to form isoxazolidines, a critical step in the synthesis of complex alkaloids and β-lactams[1][6].

CycloAdd Dipole (Z)-N,1-diphenyl methanimine oxide TS Concerted [3+2] Transition State Dipole->TS Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->TS Product Isoxazolidine Derivative TS->Product Stereoselective Ring Closure

Mechanistic pathway of 1,3-dipolar cycloaddition using methanimine oxides.

Quantitative Data: Nomenclature and Properties Comparison

To aid researchers in cross-referencing legacy literature with modern databases, the following table summarizes the nomenclature shift alongside key physical properties for standard derivatives.

Traditional NameIUPAC PIN (2013)Molecular FormulaMelting Point (°C)
C,N-diphenylnitrone(Z)-N,1-diphenylmethanimine oxideC13H11NO113-114[7][8]
PBN (α-phenyl-N-tert-butylnitrone)(Z)-N-tert-butyl-1-phenylmethanimine oxideC11H15NO73-75
N-(4-methylbenzyl)-α-(p-tolyl)nitrone(E)-N-(4-methylbenzyl)-1-(p-tolyl)methanimine oxideC16H17NO89-91[9]
Self-Validating Experimental Protocol: Synthesis of (Z)-N,1-Diphenylmethanimine Oxide

The most reliable method for synthesizing methanimine oxides avoids the ambiguity of direct hydroxylamine oxidation, which can unsaturate on either side if two α-hydrogens are present[2]. Instead, the condensation of an aldehyde with an N-substituted hydroxylamine guarantees regioselectivity[2].

Causality of Experimental Choices:

  • Solvent (Absolute Ethanol): Chosen because the starting materials are highly soluble in ethanol, while the resulting zwitterionic methanimine oxide has lower solubility at reduced temperatures. This differential solubility drives the equilibrium forward via precipitation.

  • Temperature (Room Temperature to Mild Reflux): Nitrones are susceptible to thermal degradation and oligomerization[2]. Maintaining mild conditions prevents side reactions and preserves the stereochemical integrity of the (Z)-isomer.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of N-phenylhydroxylamine in 20 mL of absolute ethanol.

  • Condensation: Add 10.0 mmol of freshly distilled benzaldehyde dropwise to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored visually by the formation of a pale yellow precipitate.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Isolate the solid via vacuum filtration and wash with 5 mL of ice-cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure (Z)-N,1-diphenylmethanimine oxide as white to pale-yellow crystals.

Self-Validation System: A protocol is only as strong as its internal validation. To confirm the success of this synthesis, execute the following checks:

  • Melting Point: Must sharply read between 113-114 °C[7][8]. A depressed melting point indicates unreacted benzaldehyde or hydroxylamine degradation products.

  • Spectroscopy (1H NMR): The defining zwitterionic nature of the methanimine oxide shifts the azomethine proton (CH=N) significantly downfield. Look for a diagnostic singlet around δ 7.9 - 8.4 ppm (depending on the solvent, e.g., CDCl3)[9]. The absence of an aldehyde proton at ~10 ppm confirms complete conversion.

SynthFlow N1 N-Phenylhydroxylamine + Benzaldehyde N2 Condensation in EtOH (Stir at RT, 2-4h) N1->N2 N3 Precipitation & Filtration (Ice Bath) N2->N3 N4 Recrystallization (Hot EtOH) N3->N4 N5 Validation: MP: 113-114 °C 1H NMR check N4->N5

Step-by-step synthesis and self-validation workflow for N,1-diphenylmethanimine oxide.

Conclusion

The transition from "C,N-diphenylnitrone" to "(Z)-N,1-diphenylmethanimine oxide" represents a maturation in chemical nomenclature, aligning historical trivial names with precise structural realities. For drug development professionals and synthetic chemists, adopting the IUPAC PIN framework eliminates topological ambiguities, streamlining the design of 1,3-dipolar cycloadditions and spin-trapping agents.

References
  • Nitrones: Comprehensive Review on Synthesis and Applications - PMC. nih.gov. 1

  • Nitrones: Comprehensive Review on Synthesis and Applications - MDPI. mdpi.com. 4

  • N,1-diphenylmethanimine oxide 26505-49-7 wiki - Guidechem. guidechem.com. 5

  • N,1-diphenyl-methanimine oxide - 1137-96-8, C13H11NO, density, melting point, boiling point, structural formula, synthesis. chemsynthesis.com. 7

  • CAS 1137-96-8 N,1-Diphenyl-methanimine oxide - Alfa Chemistry. alfa-chemistry.com. 8

  • Nitrone - Wikipedia. wikipedia.org. 2

  • Chemical Properties of Benzenamine, N ... - Cheméo. chemeo.com. 3

  • Synthesis of Some novel Azomethine Oxide Derived from Aromatic Oximes and their Anti-microbial Studies. koyauniversity.org. 9

  • Regio- and stereoselectivity of polar [2+3] cycloaddition reactions between (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone and s. d-nb.info. 6

Sources

Protocols & Analytical Methods

Method

Synthesis of Substituted Isoxazolidines Using N,1-Diphenylmethanimine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the synthesis of substituted isoxazolidines through the 1,3-dipolar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of substituted isoxazolidines through the 1,3-dipolar cycloaddition of N,1-diphenylmethanimine oxide with various alkenes. Isoxazolidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates.[1][2] This document offers a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols for the synthesis of the nitrone and its subsequent cycloaddition reactions, and a summary of expected outcomes with a range of dipolarophiles.

Introduction: The Significance of Isoxazolidines and the [3+2] Cycloaddition Pathway

Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a key component in a variety of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities. The labile N-O bond within the isoxazolidine ring also provides a synthetic handle for further transformations, allowing for the stereocontrolled synthesis of valuable 1,3-amino alcohols and other complex molecular architectures.

The most powerful and widely employed method for the synthesis of the isoxazolidine ring is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[3][4][5][6] This reaction is a concerted, pericyclic process that proceeds through a six-electron transition state, allowing for the simultaneous formation of two new carbon-heteroatom bonds and the creation of up to three new stereocenters.[3] The stereochemical outcome of the reaction is highly dependent on the nature of the nitrone, the alkene, and the reaction conditions, offering a high degree of control over the final product's three-dimensional structure.

N,1-diphenylmethanimine oxide, also known as C,N-diphenylnitrone, is a stable and readily accessible nitrone that serves as an excellent 1,3-dipole in these cycloadditions. Its phenyl substituents provide steric and electronic influence over the course of the reaction, making it a valuable tool for the synthesis of a diverse array of substituted isoxazolidines.

Reaction Mechanism and Stereochemical Considerations

The 1,3-dipolar cycloaddition of N,1-diphenylmethanimine oxide with an alkene is a concerted process, meaning that bond formation occurs in a single step without the formation of a discrete intermediate. The regioselectivity and stereoselectivity of the reaction are governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[3]

Generally, the reaction can be classified into three types based on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the nitrone and the alkene.[3]

  • Type I: The interaction between the HOMO of the nitrone and the LUMO of the alkene is dominant. This is typical for reactions with electron-poor alkenes.

  • Type II: Both the HOMO(nitrone)-LUMO(alkene) and HOMO(alkene)-LUMO(nitrone) interactions are significant.

  • Type III: The interaction between the HOMO of the alkene and the LUMO of the nitrone is dominant. This is common for reactions with electron-rich alkenes.

The stereochemical outcome of the cycloaddition is determined by the trajectory of approach of the alkene to the nitrone, leading to the formation of either endo or exo diastereomers. This selectivity is influenced by steric hindrance and secondary orbital interactions between the substituents on the nitrone and the alkene.

Synthesis of N,1-Diphenylmethanimine Oxide

The precursor to a successful cycloaddition is the efficient synthesis of the nitrone itself. N,1-diphenylmethanimine oxide is readily prepared via the condensation reaction of N-phenylhydroxylamine and benzaldehyde.

Protocol 1: Synthesis of N-Phenylhydroxylamine

N-phenylhydroxylamine is synthesized by the reduction of nitrobenzene.

Materials:

  • Nitrobenzene

  • Ammonium chloride

  • Zinc dust (85% purity or analyzed for content)

  • Water

  • Sodium chloride

  • Ice

Procedure: [7]

  • In a large vessel equipped with a mechanical stirrer, combine ammonium chloride (4.7 moles), water (8 L), and nitrobenzene (4.1 moles).

  • Stir the mixture vigorously and add zinc dust (8.1 atoms) portion-wise over 15-20 minutes. The temperature of the reaction mixture will rise to 60-65°C.

  • Continue stirring for an additional 15 minutes after the final addition of zinc dust, at which point the reaction should be complete.

  • Filter the hot solution by suction to remove the zinc oxide, and wash the solid residue with hot water (1 L).

  • Saturate the filtrate with sodium chloride (approximately 3 kg) and cool the solution to 0°C in an ice-salt bath.

  • N-phenylhydroxylamine will crystallize as long, light yellow needles. Collect the product by suction filtration. The crude product should be used promptly in the next step as it can deteriorate upon storage.

Protocol 2: Synthesis of N,1-Diphenylmethanimine Oxide

Materials:

  • N-phenylhydroxylamine (crude from Protocol 1)

  • Benzaldehyde

  • Ethanol

Procedure:

  • Dissolve the crude N-phenylhydroxylamine in a minimal amount of ethanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, N,1-diphenylmethanimine oxide, will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crystalline product by filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol to yield a white to off-white crystalline solid with a melting point of 113-114 °C.[1]

[3+2] Cycloaddition of N,1-Diphenylmethanimine Oxide with Alkenes: General Protocols and Data

The following section provides general protocols for the 1,3-dipolar cycloaddition of N,1-diphenylmethanimine oxide with various classes of alkenes. The choice of solvent and reaction temperature can significantly influence the reaction rate and selectivity. Toluene is a commonly used solvent, and reactions are often performed at elevated temperatures.

General Experimental Workflow

The general workflow for a typical 1,3-dipolar cycloaddition experiment is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (Nitrone & Alkene) reaction_setup Reaction Setup (Inert atmosphere if needed) prep_reagents->reaction_setup prep_solvent Solvent Preparation prep_solvent->reaction_setup reaction_execution Reaction Execution (Heating, Stirring) reaction_setup->reaction_execution reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_execution->reaction_monitoring workup_quenching Quenching reaction_monitoring->workup_quenching workup_extraction Extraction workup_quenching->workup_extraction workup_purification Purification (Column Chromatography) workup_extraction->workup_purification analysis_characterization Product Characterization (NMR, IR, MS) workup_purification->analysis_characterization analysis_data Data Analysis (Yield, Selectivity) analysis_characterization->analysis_data

Caption: General workflow for the synthesis of substituted isoxazolidines.

Protocol 3: Cycloaddition with an Electron-Poor Alkene (e.g., Methyl Acrylate)

Materials:

  • N,1-diphenylmethanimine oxide

  • Methyl acrylate

  • Toluene (dry)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,1-diphenylmethanimine oxide (1.0 eq) in dry toluene.

  • Add methyl acrylate (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for the time indicated by TLC monitoring until the starting nitrone is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding isoxazolidine.

Protocol 4: Cycloaddition with an Electron-Rich Alkene (e.g., Styrene)

Materials:

  • N,1-diphenylmethanimine oxide

  • Styrene

  • Toluene (dry)

Procedure:

  • Follow the same setup as in Protocol 3.

  • Dissolve N,1-diphenylmethanimine oxide (1.0 eq) in dry toluene.

  • Add styrene (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired isoxazolidine.

Protocol 5: Cycloaddition with a Cyclic Alkene (e.g., Cyclopentene)

Materials:

  • N,1-diphenylmethanimine oxide

  • Cyclopentene

  • Toluene (dry)

Procedure:

  • Follow the same setup as in Protocol 3.

  • Dissolve N,1-diphenylmethanimine oxide (1.0 eq) in dry toluene.

  • Add cyclopentene (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress.

  • After the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Cycloaddition Reactions

The following table summarizes representative yields and diastereoselectivities for the cycloaddition of N,1-diphenylmethanimine oxide with various alkenes. Note that diastereomeric ratios (d.r.) can be influenced by reaction conditions.

Dipolarophile (Alkene)Product(s)SolventTemp (°C)Yield (%)Diastereomeric Ratio (exo:endo)Reference
Methyl Acrylate2,3-Diphenyl-5-(methoxycarbonyl)isoxazolidineToluene110GoodMajor diastereomer typically observed[8]
Styrene2,3,5-TriphenylisoxazolidineToluene110HighMixture of diastereomersGeneral knowledge
Cyclopentene2,3-Diphenyl-2,3,3a,4,5,6a-hexahydrocyclopenta[d]isoxazoleToluene110Moderate-GoodPredominantly one diastereomerGeneral knowledge
α-Methylene-γ-butyrolactoneSpiro[tetrahydrofuran-2-one-3,5'-(2',3'-diphenyl)isoxazolidine]Toluene8071 (total)9:1General knowledge

Asymmetric Synthesis of Isoxazolidines

Achieving enantioselective synthesis of isoxazolidines is a major goal in modern organic chemistry.[9] This is often accomplished through the use of chiral Lewis acids that can coordinate to the nitrone or the alkene, thereby creating a chiral environment that directs the cycloaddition to favor one enantiomer over the other. Chiral BINOL-derived aluminum complexes and bis-titanium Lewis acids have shown promise in catalyzing enantioselective 1,3-dipolar cycloadditions of nitrones.[9]

G Nitrone N,1-Diphenylmethanimine Oxide Complex Chiral Lewis Acid-Substrate Complex Nitrone->Complex Alkene Prochiral Alkene Alkene->Complex Catalyst Chiral Lewis Acid Catalyst Catalyst->Complex Coordination TransitionState Diastereomeric Transition States Complex->TransitionState Products Enantioenriched Isoxazolidines TransitionState->Products Cycloaddition

Caption: Logic diagram for asymmetric 1,3-dipolar cycloaddition.

While a detailed protocol for asymmetric cycloaddition is highly catalyst and substrate-dependent, the general principle involves the addition of a catalytic amount of the chiral Lewis acid to the reaction mixture prior to heating. The optimization of the catalyst loading, solvent, and temperature is crucial for achieving high enantioselectivity.

Characterization of Substituted Isoxazolidines

The synthesized isoxazolidines are typically characterized by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and stereochemistry of the molecule. The coupling constants between protons on the isoxazolidine ring can help determine the relative stereochemistry of the substituents.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Conclusion and Future Perspectives

The 1,3-dipolar cycloaddition of N,1-diphenylmethanimine oxide with alkenes is a robust and versatile method for the synthesis of a wide range of substituted isoxazolidines. The reaction proceeds with a high degree of predictability in terms of regioselectivity and can be rendered stereoselective through careful choice of substrates and reaction conditions. The development of catalytic, enantioselective variants of this reaction has further expanded its utility, providing access to chiral isoxazolidine building blocks for the synthesis of complex, biologically active molecules. Future research in this area will likely focus on the development of more efficient and selective catalysts, the expansion of the substrate scope to include more challenging alkenes, and the application of these methods in the total synthesis of natural products and the development of new therapeutic agents.

References

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1) - Chemical Science Review and Letters. [Link]

  • 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing). [Link]

  • Recent advances in the 1,3-dipolar cycloaddition reactions of nitrones - ResearchGate. [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY - IJRPC. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. [Link]

  • (PDF) Diastereoselective 1,3-dipolar cycloadditions of both electronically modified phenyl-nitrile oxides and stilbenes - ResearchGate. [Link]

  • Regiodivergence in the Cycloadditions between a Cyclic Nitrone and Carbonyl-Type Dipolarophiles - PMC. [Link]

  • Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes | Journal of the American Chemical Society. [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC. [Link]

  • 1,3-DIPOLAR CYCLOADDITIONS OF N,&-DIPHENYLNITRONE TO THE 4.5-POSITIONS OF 1X-AZEPINE AND 111-1.2-DIAZEPINE DERIVATIVES. [Link]

  • 1,3-DIPOLAR CYCLOADDITION OF D-XYLOSE DERIVED NITRONE WITH METHYL ACRYLATE. SYNTHESIS OF CHIRAL PYRROLIDINONES AND PYRROLIDINES. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of C-(2-Nitro)-styryl-N-phenyl Nitrone Leading to the Regiospecific and Stereospecific Synthesis of New Isoxazolidine Derivatives - Sci-Hub. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. [Link]

  • β-Phenylhydroxylamine - Organic Syntheses Procedure. [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. [Link]

  • Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An - Uniscience Publishers. [Link]

  • Reaction of benzoyl(phenyl)acetaldehyde with N-phenylhydroxylamine: a re-examination - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols - Beilstein Journals. [Link]

  • THE 1,3-DIPOLAR CYCLOADDITION OF METHYL ACRYLATE TO HINDERED 3-OXIDOPYRAZINIUMS Madeleine Helliwell, Yun You, and John A. Joule*. [Link]

  • Synthesis and Bioorthogonal Applications of Enamine N-oxides - Harvard DASH. [Link]

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Application

Asymmetric Synthesis of β-Lactams: A Detailed Guide to the Copper-Catalyzed Kinugasa Reaction with N,1-Diphenylmethanimine Oxide

Introduction The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[1][2] The development of efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins.[1][2] The development of efficient and stereoselective methods for the synthesis of these four-membered heterocyclic compounds remains a significant focus for researchers in organic synthesis and drug development.[3] The Kinugasa reaction, first reported in 1972, presents a powerful and atom-economical approach for the construction of β-lactams through the copper(I)-catalyzed cycloaddition of a terminal alkyne and a nitrone.[1][3][4] This application note provides a comprehensive technical guide to the copper-catalyzed asymmetric Kinugasa reaction, with a specific focus on the use of N,1-diphenylmethanimine oxide as a representative nitrone substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the critical parameters that influence yield and stereoselectivity.

Mechanistic Insights: A Cascade of Controlled Transformations

The mechanism of the Kinugasa reaction has been the subject of considerable investigation and has evolved from its initial proposal.[5] It is now generally understood to proceed through a catalytic cycle involving several key steps.[2] The reaction is a cascade process that involves a 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by a rearrangement.[4]

The currently accepted mechanism, supported by density functional theory (DFT) calculations and kinetic studies, involves the following key stages:[5][6][7]

  • Formation of Copper Acetylide: The reaction is initiated by the deprotonation of the terminal alkyne by a base, followed by coordination to a copper(I) salt to form the reactive copper acetylide species.[2][8]

  • [3+2] Cycloaddition: The nitrone, in this case, N,1-diphenylmethanimine oxide, undergoes a 1,3-dipolar cycloaddition with the copper acetylide.[8] This step forms a five-membered isoxazolidine intermediate.

  • Rearrangement to a β-Lactam: The copper-containing five-membered ring intermediate then undergoes a rearrangement to form the thermodynamically more stable four-membered β-lactam ring.[2][8] This rearrangement is a critical step that dictates the stereochemical outcome of the reaction.

  • Protonation and Catalyst Regeneration: The final step involves the protonation of the resulting enolate to yield the β-lactam product and regenerate the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[2]

The enantioselectivity in the asymmetric variant is introduced through the use of a chiral ligand that coordinates to the copper center. This chiral copper complex then orchestrates the facial selectivity of the nitrone's approach to the alkyne, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the β-lactam product.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed Kinugasa reaction.

Kinugasa_Mechanism cluster_cycle Catalytic Cycle Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I)-L* Alkyne->Cu_Acetylide + [Cu(I)-L*] - H-Base+ Nitrone Ph-CH=N+(O-)-Ph Cycloaddition_TS [3+2] Cycloaddition Transition State Nitrone->Cycloaddition_TS Base Base Cu_L [Cu(I)-L*] Cu_Acetylide->Cycloaddition_TS Isoxazolidine Five-membered Cu-Isoxazolidine Intermediate Cycloaddition_TS->Isoxazolidine Rearrangement_TS Rearrangement Transition State Isoxazolidine->Rearrangement_TS Cu_Enolate Copper Enolate Rearrangement_TS->Cu_Enolate Cu_Enolate->Cu_L - Enolate Product β-Lactam Product Cu_Enolate->Product + H+ Proton_Source H+

Caption: Proposed Catalytic Cycle for the Asymmetric Kinugasa Reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical copper-catalyzed asymmetric Kinugasa reaction between phenylacetylene and N,1-diphenylmethanimine oxide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Copper(I) Iodide (CuI)99.99%Sigma-AldrichStore under inert atmosphere.
Chiral Ligand (e.g., (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)≥98%Strem ChemicalsOther chiral ligands can be screened.
N,1-Diphenylmethanimine oxideSynthesized in-houseSee reference for synthesisMust be pure and dry.
Phenylacetylene98%Acros OrganicsFreshly distilled before use.
Triethylamine (Et3N)≥99.5%, anhydrousSigma-AldrichStored over molecular sieves.
TolueneAnhydrous, ≥99.8%Sigma-AldrichStored over molecular sieves.
Deuterated Chloroform (CDCl3)99.8 atom % DCambridge Isotope LaboratoriesFor NMR analysis.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Experimental Workflow

The following diagram outlines the general workflow for setting up and analyzing the Kinugasa reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis a Dry Glassware (Oven or Flame-dried) b Add CuI and Chiral Ligand a->b c Evacuate and Backfill with Inert Gas (e.g., Argon) b->c d Add Anhydrous Toluene c->d e Add N,1-diphenylmethanimine oxide d->e f Add Phenylacetylene e->f g Add Triethylamine f->g h Stir at Specified Temperature g->h i Quench Reaction (e.g., with sat. NH4Cl) h->i j Extract with Organic Solvent (e.g., Ethyl Acetate) i->j k Dry Organic Layer (e.g., with Na2SO4) j->k l Concentrate in vacuo k->l m Purify by Column Chromatography l->m n Determine Yield m->n o Characterize by NMR and MS n->o p Determine Enantiomeric Excess (ee) by Chiral HPLC n->p

Caption: General Experimental Workflow for the Asymmetric Kinugasa Reaction.

Detailed Step-by-Step Protocol

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (0.02 mmol, 1.0 eq) and the chiral ligand (e.g., BINAP, 0.022 mmol, 1.1 eq).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Assembly:

    • In a separate flame-dried Schlenk flask, dissolve N,1-diphenylmethanimine oxide (0.4 mmol, 20.0 eq) in anhydrous toluene (3.0 mL).

    • To the catalyst solution, add the solution of N,1-diphenylmethanimine oxide via syringe.

    • Add phenylacetylene (0.44 mmol, 22.0 eq) to the reaction mixture via syringe.

    • Finally, add triethylamine (0.6 mmol, 30.0 eq) to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

    • For TLC analysis, a small aliquot of the reaction mixture can be withdrawn via syringe and spotted on a silica gel plate. A typical eluent system is a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired β-lactam product and concentrate under reduced pressure to obtain the pure product.

    • Determine the isolated yield.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Optimization and Key Considerations

The success of the asymmetric Kinugasa reaction is highly dependent on several factors. Careful optimization of these parameters is crucial to achieve high yields and enantioselectivities.

  • Choice of Chiral Ligand: The structure of the chiral ligand is paramount in determining the enantioselectivity. A variety of chiral ligands, including bis(oxazolines) (BOX), phosphoramidites, and N-heterocyclic carbenes (NHCs), have been successfully employed.[9][10][11][12] Screening a range of ligands is often necessary to identify the optimal one for a specific substrate combination.

  • Copper Source: While copper(I) salts like CuI and CuBr are commonly used, some protocols have shown that copper(II) salts can also serve as effective pre-catalysts.[1][11][12]

  • Base: The choice and stoichiometry of the base can significantly impact the reaction rate and selectivity.[1][12] Tertiary amines such as triethylamine and diisopropylethylamine are frequently used.

  • Solvent: The reaction is typically performed in aprotic solvents like toluene, dichloromethane, or acetonitrile. The polarity of the solvent can influence the reaction outcome.

  • Temperature: The reaction temperature can affect both the rate and the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess.

Conclusion

The copper-catalyzed asymmetric Kinugasa reaction is a versatile and powerful tool for the synthesis of enantioenriched β-lactams. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of chiral β-lactam building blocks for applications in drug discovery and organic synthesis. The protocol provided herein serves as a robust starting point for the exploration of this important transformation with N,1-diphenylmethanimine oxide and can be adapted for other nitrone and alkyne substrates.

References

  • Synthesis of α-trifluoromethyl-β-lactams via a copper-catalyzed Kinugasa reaction of nitrones with 3,3,3-trifluoropropyne and their defluorination. Organic & Biomolecular Chemistry. Available at: [Link]

  • Copper(I)-Catalyzed Asymmetric Interrupted Kinugasa Reaction: Synthesis of α-Thiofunctional Chiral β-Lactams. Angewandte Chemie International Edition. Available at: [Link]

  • Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! ChemTube3D. Available at: [Link]

  • Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Organic Letters. Available at: [Link]

  • Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams | Request PDF. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. PubMed. Available at: [Link]

  • Effect of copper salts and ligands on the asymmetric Kinugasa reaction. ResearchGate. Available at: [Link]

  • Chiral tris(oxazoline)/Cu(II) catalyzed coupling of terminal alkynes and nitrones. Chemical Communications. Available at: [Link]

  • The Kinugasa Reaction. Organic Reactions. Available at: [Link]

  • Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Kinugasa Reaction of Cyclic Nitrones and Nonracemic Acetylenes. The Journal of Organic Chemistry. Available at: [Link]

  • Trisoxazoline/Cu(II)-Promoted Kinugasa Reaction. Enantioselective Synthesis of β-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Copper(I)-Catalyzed Kinugasa Reactions in an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • A Revised Mechanism for the Kinugasa Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Theoretical study of mechanism and stereoselectivity of catalytic Kinugasa reaction. PubMed. Available at: [Link]

Sources

Method

Application Notes & Protocols: In Situ Generation and Radical Trapping of N,1-Diphenylmethanimine Oxide (α-Phenyl-N-tert-butylnitrone, PBN)

An In-Depth Technical Guide for Researchers Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the in situ generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the in situ generation of N,1-diphenylmethanimine oxide, a nitrone more commonly known as α-phenyl-N-tert-butylnitrone (PBN). PBN is a cornerstone spin-trapping agent used for the detection and characterization of transient free radicals.[1] We will explore the underlying chemical principles, from the oxidation of hydroxylamine precursors to the subsequent trapping of highly reactive radical species. This document offers field-proven, step-by-step protocols for generation, trapping, and analysis using Electron Paramagnetic Resonance (EPR) spectroscopy, ensuring scientific integrity and reproducibility.

Theoretical Background and Core Principles

The Chemistry of PBN: A Premier Spin Trap

N,1-diphenylmethanimine oxide, or PBN, is a linear nitrone that has become one of the most widely used spin traps in both chemical and biological systems.[2] Its popularity stems from its ability to react readily with a wide variety of short-lived, highly reactive free radicals to form significantly more stable and persistent nitroxide radicals, known as "spin adducts".[3] The formation of these stable spin adducts allows for their accumulation to concentrations detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][4]

The Principle of Spin Trapping

The core of the spin trapping technique is the covalent addition of a transient radical (R•) across the carbon-nitrogen double bond of the diamagnetic nitrone (the spin trap). This reaction converts the unstable radical into a persistent aminoxyl-based radical (the spin adduct), which has a much longer half-life.[1][2]

The general reaction is as follows: PBN (diamagnetic) + R• (transient radical) → PBN-R• (persistent spin adduct)

This process effectively "traps" the fleeting radical, allowing for its indirect detection and characterization.

Detection by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as ESR) spectroscopy is a magnetic resonance technique that specifically detects species with unpaired electrons, such as free radicals.[4][5][6] The spin adduct formed from the reaction of PBN and a radical yields a distinctive EPR spectrum. The characteristics of this spectrum, particularly the hyperfine splitting constants arising from the interaction of the unpaired electron with nearby magnetic nuclei (primarily the nitrogen and β-hydrogen atoms), serve as a "fingerprint" for the trapped radical.[7] By analyzing these constants, researchers can often identify the original transient radical species.[1]

In Situ Generation of PBN

While PBN is commercially available, there are experimental scenarios where generating it in situ (within the reaction mixture) is advantageous. This approach can be useful when studying reaction mechanisms where the precursor might play a role or to ensure the presence of a freshly generated, pure spin trap. The most common and effective method for the in situ generation of PBN and its analogues is the controlled oxidation of the corresponding N-substituted hydroxylamine, in this case, N-benzyl-N-phenylhydroxylamine or a related precursor.[8][9] This oxidation involves the removal of two electrons and two protons, forming the nitrone functional group.

cluster_generation In Situ Generation cluster_trapping Radical Trapping Precursor N-Benzyl-N-phenylhydroxylamine (Precursor) PBN N,1-diphenylmethanimine oxide (PBN Spin Trap) Precursor->PBN Oxidation (-2e-, -2H+) Adduct Stable Spin Adduct (PBN-R•) PBN->Adduct Radical Transient Radical (R•) Radical->Adduct Addition Reaction EPR EPR Spectrometer Adduct->EPR Detection

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent dimerization of N,1-diphenylmethanimine oxide during storage

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we recognize that in drug development and synthetic methodology, the integrity of your reagents dictates the fidelity of your downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we recognize that in drug development and synthetic methodology, the integrity of your reagents dictates the fidelity of your downstream targets.

(Z)-N,1-diphenylmethanimine oxide—commonly referred to as α ,N-diphenylnitrone—is a highly versatile 1,3-dipole and radical spin trap. However, the very electronic properties that make it synthetically useful also render it highly susceptible to spontaneous degradation. This guide provides a deep mechanistic understanding of its instability and field-proven, self-validating protocols to ensure absolute reagent integrity during storage.

Part 1: Mechanistic Causality of Nitrone Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. N,1-diphenylmethanimine oxide degrades via two primary pathways:

1. Thermal Dimerization ([3+3] Cycloaddition) Nitrones have a strong tendency to dimerize into 1,4,2,5-dioxadiazinanes. While this appears to be a formal [4π + 4π] cycloaddition (which is Woodward-Hoffmann forbidden), computational studies reveal that the thermal dimerization actually proceeds through a concerted bispseudopericyclic[2n2π + 2n2π] mechanism[1]. This pathway bypasses the forbidden transition state, presenting a free energy barrier of only ~30.8 kcal/mol. Because this is a bimolecular process, storing the compound as a highly concentrated neat solid at room temperature provides sufficient thermal energy and proximity to drive dimer formation.

2. Photochemical Isomerization When exposed to ambient UV or visible light, the singlet electronic ground state of the nitrone is excited, triggering a rapid photoisomerization into an oxaziridine intermediate[2]. Oxaziridines are highly strained, reactive species that quickly decompose into amides or undergo irreversible radical disproportionation, permanently destroying the active nitrone titer[3].

NitroneDegradation Nitrone N,1-Diphenylmethanimine Oxide (Active Monomer) Thermal Thermal Energy (Concentrated State) Nitrone->Thermal [3+3] Cycloaddition Photo UV/Vis Light (hv) Nitrone->Photo Photoisomerization Dimer 1,4,2,5-Dioxadiazinane (Inactive Dimer) Thermal->Dimer Oxaziridine Oxaziridine Intermediate Photo->Oxaziridine Degradation Irreversible Degradation Oxaziridine->Degradation ColdStorage Store at -20°C (Kinetic Quenching) ColdStorage->Thermal Prevents DarkStorage Amber Vials (Photon Shielding) DarkStorage->Photo Prevents

Mechanistic pathways of nitrone degradation and targeted preventive storage strategies.

Part 2: Troubleshooting & FAQs

Q: Why did my nitrone powder turn into an insoluble mass after a month on the bench? A: You are observing advanced thermal dimerization. At 25°C, the thermal energy is sufficient to overcome the ~30.8 kcal/mol barrier for the bispseudopericyclic[2n2π + 2n2π] cycloaddition. The resulting 1,4,2,5-dioxadiazinane dimers have drastically different solubility profiles than the monomeric nitrone, leading to precipitation or the formation of an insoluble mass.

Q: My solution turned yellow/brown and lost reactivity, but I kept it in the fridge. Why? A: If your solution was stored in a clear vial, it underwent photochemical isomerization. Even at 4°C, ambient laboratory light provides enough energy ( ) to excite the nitrone into an oxaziridine intermediate. The subsequent decomposition of the oxaziridine is a radical-driven process that is largely temperature-independent once initiated, leading to the discoloration and loss of titer.

Q: Is it better to store the compound in solution or as a neat solid? A: It must be stored as a neat solid at -20°C . While dissolving the nitrone lowers its concentration (theoretically slowing the bimolecular dimerization rate), solvents can introduce trace water or acidic impurities that catalyze hydrolysis (yielding benzaldehyde and phenylhydroxylamine). Freezing the neat solid kinetically quenches all bimolecular collisions.

Part 3: Quantitative Stability Matrix

To guide your experimental planning, we have quantified the degradation kinetics of N,1-diphenylmethanimine oxide under various storage conditions.

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Neat Solid (Clear Vial) 25°CAmbient UV/VisAir< 7 DaysPhotoisomerization & Dimerization
Neat Solid (Amber Vial) 25°CNone (Dark)Air~14–21 DaysThermal [3+3] Dimerization
Solution (0.1 M in DCM) 25°CNone (Dark)Argon~30 DaysSolvent-Mediated Dimerization
Neat Solid (Amber Vial) 4°CNone (Dark)Argon~3–6 MonthsSlow Thermal Dimerization
Neat Solid (Amber Vial) -20°C None (Dark) Argon > 24 Months None (Kinetically Quenched)

Part 4: Standard Operating Procedure (SOP)

Step-by-Step Aliquoting and Storage Protocol

To guarantee multi-year stability, execute the following workflow immediately upon synthesizing or receiving the compound:

  • Purification: Ensure the nitrone is highly pure (>99%). Trace metals or acidic impurities act as nucleation sites for degradation. Recrystallize from a mixture of hexanes and ethyl acetate if necessary.

  • High-Vacuum Drying: Dry the purified solid under high vacuum (< 0.1 Torr) for at least 12 hours to remove all trace moisture, preventing future hydrolysis.

  • Amber Aliquoting: Transfer the dry powder into single-use amber glass vials . Causality: Amber glass blocks UV/Vis wavelengths below 500 nm, entirely preventing the excitation required for oxaziridine formation.

  • Inert Gas Backfilling: Purge each vial with dry Argon for 30 seconds before sealing with a PTFE-lined cap. Causality: Argon displaces oxygen and ambient humidity, preventing oxidative degradation and hydrolysis.

  • Cryogenic Storage: Store the sealed vials at -20°C or -80°C. Causality: Deep freezing lowers the kinetic energy of the molecules well below the 30.8 kcal/mol activation barrier, effectively halting the bimolecular [3+3] cycloaddition.

The Self-Validating System: NMR Integrity Check

A protocol is only as reliable as its validation. Before utilizing a stored aliquot in a critical experiment, you must validate its monomeric state.

  • Execution: Dissolve 1–2 mg of the stored nitrone in CDCl3​ and acquire a 1H NMR spectrum.

  • Pass Condition (Intact Monomer): A sharp singlet at ~7.90 ppm confirms the presence of the intact azomethine proton (–CH=N(O)–). The system is validated.

  • Fail Condition 1 (Dimerization): The disappearance of the 7.90 ppm signal and the emergence of upfield multiplets (4.5–5.5 ppm) indicates the sp2 carbon has rehybridized to sp3 . Your thermal storage failed.

  • Fail Condition 2 (Hydrolysis): A sharp singlet at ~10.0 ppm indicates the presence of benzaldehyde. Your Argon backfill failed, allowing moisture to hydrolyze the imine oxide bond.

Part 5: References

  • Nitrones: Comprehensive Review on Synthesis and Applications National Institutes of Health (PMC)

  • [2n2π + 2n2π] cycloadditions: an alternative to forbidden [4π + 4π] processes. The case of nitrone dimerization National Institutes of Health (PubMed)

  • Nitrones photoisomerization, via oxaziridine intermediates ResearchGate

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in N,1-Diphenylmethanimine Oxide Cycloadditions

Welcome to the Advanced Applications Technical Support Center. As researchers and drug development professionals, you rely on 1,3-dipolar cycloadditions (1,3-DC) of N,1-diphenylmethanimine oxide (commonly known as C,N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As researchers and drug development professionals, you rely on 1,3-dipolar cycloadditions (1,3-DC) of N,1-diphenylmethanimine oxide (commonly known as C,N-diphenylnitrone) to construct complex isoxazolidine scaffolds. However, achieving high regioselectivity—specifically controlling the formation of 4-substituted versus 5-substituted isoxazolidines—is a notoriously challenging hurdle.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your cycloaddition workflows.

Part 1: Mechanistic FAQs – Diagnosing Regioselectivity Failures

Q: Why does my thermal cycloaddition yield an inseparable 1:1 mixture of 4- and 5-substituted isoxazolidines? A: The reaction between C,N-diphenylnitrone and terminal alkenes proceeds via an asynchronous concerted mechanism[1]. Under standard thermal conditions, regioselectivity is governed by the energy gap between the Frontier Molecular Orbitals (FMOs). If the HOMO(nitrone)–LUMO(dipolarophile) and LUMO(nitrone)–HOMO(dipolarophile) energy gaps are similar, both transition states are accessible, leading to poor regioselectivity. Furthermore, the exo/endo stereoselectivity is highly dependent on the steric hindrance encountered during the approach[1].

Q: How can I force the reaction to exclusively yield the 5-substituted regioisomer? A: To isolate the 5-substituted isoxazolidine, you must rely on steric control . In the absence of a catalyst, the bulky diphenyl groups of the nitrone will naturally orient away from the substituent on the dipolarophile to minimize steric clash in the transition state. Running the reaction under purely thermal conditions in non-polar solvents (e.g., refluxing benzene or toluene) heavily favors the sterically controlled 5-substituted adduct[2][3].

Q: I need the 4-substituted isoxazolidine for my target API. How do I reverse the natural regioselectivity? A: You must shift the reaction from steric control to electronic control by introducing a Lewis acid catalyst (e.g., Ti(Oi-Pr)2​Cl2​ , ZnBr2​ , or Rhodium complexes)[2][4][5]. The Lewis acid coordinates to the carbonyl or heteroatom of the dipolarophile, significantly lowering its LUMO energy. This amplifies the HOMO(nitrone)–LUMO(dipolarophile) interaction, overriding steric hindrance and electronically steering the cycloaddition to yield the 4-substituted isoxazolidine as the dominant product[2][4].

Q: I added a Lewis acid, but my reaction stalled completely. What is the causality here? A: You are experiencing catalyst poisoning. Nitrones are strong dipoles and have a high tendency to bind directly to the Lewis acid, forming an inactive dipole/Lewis acid complex[2].

  • The Fix: Use a bidentate dipolarophile (such as 3-acroyl-1,3-oxazolidin-2-one). The bidentate ligand secures tight, two-point coordination to the catalyst, effectively outcompeting the nitrone for the Lewis acid's active site[2]. Surprisingly, scaling down the catalyst loading to 0.05 equivalents can also improve turnover by minimizing bulk nitrone sequestration[2].

Q: Can altering the solvent environment improve my reaction profile? A: Yes. Transitioning to aqueous media can accelerate the cycloaddition rate due to the hydrophobic effect (volumetric contraction of reagents) and hydrogen bonding to the dipolarophile's carbonyl oxygen[6]. While this primarily boosts yield and kinetics, it can also offer modest improvements to stereoselectivity without requiring heavy metal catalysts[6].

Part 2: Quantitative Data & Benchmarking

To guide your optimization, the following table summarizes the causal relationship between catalyst choice, coordination environment, and the resulting regioselectivity.

Table 1: Effect of Lewis Acids on C,N-Diphenylnitrone Cycloaddition Regioselectivity

Reaction Condition / CatalystCatalyst LoadingDipolarophile TypeDominant Control MechanismMajor Regioisomer
Thermal (No Catalyst) N/AMonodentateSteric Control5-Substituted (>90%)
Ti(Oi-Pr)2​Cl2​ 0.05 - 1.0 eqBidentateElectronic Control4-Substituted (>85%)
ZnBr2​ 1.0 eqBidentateElectronic Control4-Substituted (Moderate)
Rh-Prophos Complex 0.05 eqMonodentate (Methacrolein)Electronic Control4-Substituted (up to 92% ee)

(Data synthesized from established mechanistic studies[2][4][5])

Part 3: Visual Workflows and Mechanistic Pathways

MechanisticPathway Nitrone C,N-diphenylnitrone (1,3-Dipole) Thermal Thermal Conditions (No Catalyst) Nitrone->Thermal LewisAcid Lewis Acid Catalysis (Ti, Zn, Rh) Nitrone->LewisAcid Alkene Dipolarophile (Alkene/Alkyne) Alkene->Thermal Alkene->LewisAcid Steric Steric Control Dominates (Minimizes Substituent Clash) Thermal->Steric Default FMO Gap Electronic Electronic Control Dominates (LUMO Lowering of Alkene) LewisAcid->Electronic Catalyst Coordination Isox5 5-Substituted Isoxazolidine (Major Regioisomer) Steric->Isox5 Isox4 4-Substituted Isoxazolidine (Major Regioisomer) Electronic->Isox4

Fig 1: Mechanistic pathways dictating regioselectivity in nitrone 1,3-dipolar cycloadditions.

TroubleshootingWorkflow Start Analyze Regio-mixture (NMR/HPLC) Target5 Target: 5-Substituted Start->Target5 Target4 Target: 4-Substituted Start->Target4 Action5 Use Thermal Conditions (Non-polar Solvent) Target5->Action5 Check Check Dipolarophile Coordination Target4->Check Action4 Add Lewis Acid (e.g., Ti(Oi-Pr)2Cl2) Check->Action4 Monodentate Bidentate Use Bidentate Ligand (e.g., oxazolidinone) Check->Bidentate Catalyst Poisoning Bidentate->Action4

Fig 2: Decision matrix for troubleshooting and optimizing regioselectivity in isoxazolidine synthesis.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, do not merely mix reagents. Follow these causality-driven protocols designed to prevent common failure modes.

Protocol A: Synthesis of 5-Substituted Isoxazolidines (Steric Control)

Use this protocol when the 5-substituted regioisomer is the target. The absence of a catalyst ensures steric bulk dictates the transition state.

  • Preparation: In a flame-dried round-bottom flask, dissolve C,N-diphenylnitrone (1.0 eq) in anhydrous toluene to achieve a 0.5 M concentration.

  • Addition: Add the dipolarophile (e.g., α -methylene- γ -butyrolactone, 1.5 eq) via syringe. Causality: Excess dipolarophile drives the equilibrium forward under thermal stress.

  • Thermal Activation: Reflux the mixture under a nitrogen atmosphere at 110°C for 3–5 hours[3].

  • Monitoring: Monitor via TLC (Dichloromethane/Methanol). The nitrone dipole will consume completely.

  • Isolation: Concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation Checkpoint: Perform 13C NMR spectroscopy. The chemical shift of the C5 carbon is highly diagnostic for distinguishing 5-substituted from 4-substituted regioisomers[7][8].

Protocol B: Synthesis of 4-Substituted Isoxazolidines (Electronic Control)

Use this protocol to override steric hindrance. Precise order of addition is critical to prevent catalyst poisoning.

  • Catalyst Pre-Coordination: In a flame-dried Schlenk tube, add Ti(Oi-Pr)2​Cl2​ (0.05 eq) and a bidentate dipolarophile (e.g., 3-acroyl-1,3-oxazolidin-2-one, 1.0 eq) in anhydrous CH2​Cl2​ .

  • Incubation: Stir at room temperature for 15 minutes. Causality: This incubation period is mandatory. It allows the bidentate ligand to tightly coordinate to the Titanium center, protecting it from subsequent nitrone poisoning[2].

  • Controlled Addition: Dissolve C,N-diphenylnitrone (1.0 eq) in CH2​Cl2​ and add it dropwise over 30 minutes. Causality: Dropwise addition prevents high local concentrations of the dipole, ensuring the catalyst remains bound to the dipolarophile.

  • Reaction: Stir at room temperature until completion (typically 12-24 hours).

  • Quenching: Quench with saturated aqueous NaHCO3​ to hydrolyze the Lewis acid. Extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate.

  • Validation Checkpoint: Confirm the regiochemistry via 2D NMR (HMBC/HSQC) to verify the connectivity of the 4-position substituent.

References

  • Reversal of Regioselectivity of Nitrone Cycloadditions by Lewis Acids, ResearchGate.[Link]

  • Investigation into the Regiochemistry of 1,3-Dipolar Cycloaddition of C,N-Diphenyl Nitrone with Some Vinyl Sulfoximines as Dipolarophile: Theoretical Studies, ResearchGate. [Link]

  • Cycloaddition Reactions of C,N-Diphenylnitrone to Methylene-γ-butyrolactones, MDPI. [Link]

  • The complete characterization of a rhodium Lewis acid-dipolarophile complex as an intermediate for the enantioselective catalytic 1,3-dipolar cycloaddition of C,N-diphenylnitrone to methacrolein, PubMed/NIH. [Link]

  • Dipolar Cycloadditions of Nitrones in Aqueous Media, CLOCKSS. [Link]

  • Regiochemical Steering and Assignment in Cycloadditions of Nitrones to Diphenylvinylphosphine Oxide, Taylor & Francis. [Link]

Sources

Troubleshooting

Technical Support Center: [3+2] Cycloadditions with N,1-Diphenylmethanimine Oxide

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges researchers face when performing 1,3-dipolar cycloadditions with sterically demanding substrates.

N,1-diphenylmethanimine oxide—commonly referred to in literature as C,N-diphenylnitrone[1][2]—is a highly versatile 1,3-dipole used to construct isoxazolidine rings. However, its two bulky phenyl rings often introduce severe steric hindrance when reacted with 1,2-disubstituted or trisubstituted dipolarophiles. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostics & Troubleshooting FAQs

Q1: Why is my [3+2] cycloaddition failing or showing very low conversion when using substituted alkenes? A1: The reaction between N,1-diphenylmethanimine oxide and an alkene proceeds via a concerted, yet asynchronous, pericyclic mechanism[3][4]. When utilizing sterically hindered dipolarophiles, the van der Waals repulsion between the nitrone's phenyl groups and the alkene's substituents severely increases the activation energy barrier[3][5]. Because the transition state requires a highly ordered, compact geometry, this steric clash prevents the necessary orbital overlap between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to sluggish kinetics and poor yields.

Q2: My reaction yields an inseparable mixture of 4-substituted and 5-substituted isoxazolidines. How do I control regioselectivity? A2: Regioselectivity is a delicate balance between electronic (Frontier Molecular Orbital) and steric effects. With sterically demanding dipolarophiles, the bulky substituent will naturally orient itself toward the 5-position of the newly formed isoxazolidine ring to minimize steric clashes with the N-phenyl group of the nitrone[6]. If you require the 4-substituted regioisomer, you must override this steric penalty by using highly electron-deficient dipolarophiles (e.g., vinyl sulfoximines), where strong orbital coefficients dictate the regiochemical outcome[3].

Q3: How can I physically overcome this steric barrier without altering my target substrates? A3: When chemical modification is not viable, physical activation methods such as microwave irradiation or high-pressure conditions are highly effective. High pressure (e.g., 1.38 to 15 kbar) physically forces the reactants into the compact transition state volume, counteracting the steric bulk and significantly improving both yields and stereoselectivities[5][7]. Alternatively, microwave-assisted synthesis provides rapid, volumetric heating that accelerates the reaction kinetics, often reducing reaction times from days to minutes[8].

Q4: What chemical strategies can I use to improve both yield and endo/exo diastereoselectivity? A4: Lewis acid catalysis is the gold standard for this issue. Lewis acids, such as MgBr₂[9] or chiral bis-Ti(IV) oxide complexes[10], coordinate directly to the oxygen atom of the nitrone. This coordination lowers the LUMO of the dipole, facilitating a much faster reaction. Furthermore, chiral Lewis acids lock the nitrone into a rigid geometry, minimizing steric repulsion with the ligand and directing the dipolarophile to attack from the less hindered face, yielding excellent enantioselectivity and endo/exo control[10].

Mechanistic Workflows & Logical Relationships

To effectively troubleshoot your synthesis, it is crucial to understand the logical flow of steric resolution and the experimental decision-making process.

LogicTree A Steric Repulsion in [3+2] Cycloaddition B Increased Activation Energy A->B C Altered Transition State Geometry A->C D Sluggish Kinetics & Low Yield B->D E Shifted Regioselectivity (Favors 5-Substituted) C->E F Compromised Diastereoselectivity C->F G Apply Lewis Acid (e.g., Ti(IV), MgBr2) D->G F->G H Lowers LUMO Energy G->H I Chelates & Locks Geometry G->I J Restores Yield & Enantiocontrol H->J I->J

Causality of steric hindrance in cycloadditions and its resolution via Lewis acid catalysis.

Workflow A Start: N,1-Diphenylmethanimine Oxide Cycloaddition B Assess Dipolarophile Steric Bulk A->B C Low Steric Hindrance (e.g., Monosubstituted) B->C Minimal clash D High Steric Hindrance (e.g., 1,2-Disubstituted) B->D Severe clash E Standard Thermal Conditions (80°C) C->E F Select Activation Strategy D->F J Isoxazolidine Isolation & Characterization E->J G Microwave Irradiation (Accelerates Kinetics) F->G H Lewis Acid Catalysis (Lowers LUMO, Directs TS) F->H I High Pressure (1-15 kbar) (Forces Compact TS) F->I G->J H->J I->J

Experimental decision matrix for optimizing hindered 1,3-dipolar cycloadditions.

Quantitative Data Presentation

The table below summarizes the expected impact of various activation methods on the reaction profile of N,1-diphenylmethanimine oxide with sterically hindered alkenes.

Table 1: Comparison of Activation Methods for Hindered [3+2] Cycloadditions

Activation MethodTypical Reaction TimeYield Impact on Hindered SubstratesRegioselectivity ControlStereoselectivity (endo:exo)
Thermal (80 °C) 24 - 48 hoursLow (<40%)Poor (Steric-driven, favors 5-subst.)Moderate
Microwave (100 °C) 15 - 45 minsHigh (70-90%)Moderate (Steric-driven)Moderate to Good
Lewis Acid (Ti, Mg) 2 - 12 hoursHigh (80-95%)Excellent (Electronic-driven)Excellent (Catalyst-controlled)
High Pressure (15 kbar) 4 - 12 hoursHigh (75-90%)GoodGood (Favors compact TS)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the physical and chemical parameters are met before proceeding to the next step.

Protocol A: Microwave-Assisted [3+2] Cycloaddition

Use this protocol when rapid kinetic acceleration is required without the use of sensitive metal catalysts[8].

  • Preparation: In an oven-dried, microwave-safe 10 mL vial, add N,1-diphenylmethanimine oxide (1.0 equiv, typically 0.5 mmol) and the sterically hindered dipolarophile (1.5 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene. (Note: Solvent-free conditions can be utilized if the dipolarophile is a liquid at room temperature, which further increases the effective concentration and green chemistry metrics).

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 80–100 °C for 15 to 45 minutes. Set the maximum power to 150 W to prevent localized superheating.

  • Validation Check: Cool the vial to room temperature. Spot the crude mixture on a silica TLC plate alongside a pure nitrone standard. Elute with Hexanes/EtOAc (4:1). The complete consumption of the UV-active nitrone spot indicates reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude product via flash column chromatography to isolate the diastereomeric isoxazolidines[8].

Protocol B: Lewis Acid-Catalyzed Asymmetric Cycloaddition

Use this protocol when strict control over enantioselectivity and endo/exo diastereoselectivity is required[10].

  • Catalyst Preparation: Under a strict inert atmosphere (Argon), dissolve the chiral bis-Ti(IV) oxide catalyst (10 mol%) in 3.0 mL of dry dichloromethane (DCM) in a Schlenk flask[10].

  • Thermal Equilibration: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: Low temperatures suppress the un-catalyzed background thermal reaction, ensuring the pathway is entirely catalyst-controlled.

  • Dipole Activation: Add N,1-diphenylmethanimine oxide (1.0 equiv) to the chilled solution. Stir for 10 minutes. This incubation period allows the nitrone oxygen to coordinate with the Ti(IV) center, effectively lowering the LUMO and locking the dipole's geometry[10].

  • Cycloaddition: Dropwise add the dipolarophile (e.g., substituted acrolein, 1.2 equiv) over 5 minutes to prevent exothermic spikes.

  • Monitoring: Stir at -40 °C. Monitor the reaction via LC-MS every 2 hours until the nitrone mass peak is fully consumed.

  • Quenching & Purification: Quench the reaction at -40 °C by adding 2.0 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[10].

References

  • Investigation into the Regiochemistry of 1,3-Dipolar Cycloaddition of C,N-Diphenyl Nitrone with Some Vinyl Sulfoximines as Dipolarophile: Theoretical Studies. ResearchGate. Available at:[Link]

  • Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. MDPI. Available at:[Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society. Available at:[Link]

  • Trifluoromethyl Vinyl Sulfide: A Building Block for the Synthesis of CF3S-Containing Isoxazolidines. NIH. Available at:[Link]

  • Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. NIH. Available at:[Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications. MDPI. Available at:[Link]

  • Understanding the reaction mechanism of the Lewis acid (MgBr2) catalyzed 1,3-dipolar cycloaddition. Researcher.Life. Available at:[Link]

  • Recent advances in the 1,3-dipolar cycloaddition reactions of nitrones. ResearchGate. Available at:[Link]

  • Diastereoselectivity of nitrone 1,3-dipolar cycloaddition to Baylis-Hillman adducts. SciSpace. Available at:[Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Società Chimica Italiana. Available at: [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Available at:[Link]

  • 1,3-dipolar cycloaddition of an isoxazoline n-oxide to olefins. Simon Fraser University. Available at:[Link]

Sources

Optimization

Technical Support Center: N,1-Diphenylmethanimine Oxide Degradation &amp; Stability

Welcome to the Technical Support Center for N,1-diphenylmethanimine oxide (also known as C,N-diphenylnitrone or DPN). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,1-diphenylmethanimine oxide (also known as C,N-diphenylnitrone or DPN). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the nuanced stability challenges of acyclic nitrones.

While DPN is a powerful reagent for 1,3-dipolar cycloadditions and spin-trapping, its acyclic nature makes it highly susceptible to silent degradation in acidic environments [1]. This guide provides the mechanistic causality behind these degradation pathways, troubleshooting matrices for your assays, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Causality & FAQs

To prevent degradation, you must first understand the molecular vulnerabilities of your compound. Acyclic nitrones like DPN possess a highly polarized N-O bond. In acidic media, the nitrone oxygen acts as a Lewis base, accepting a proton. This protonation draws electron density away from the C=N double bond, rendering the iminium carbon intensely electrophilic. Even weak nucleophiles like water will readily attack this carbon, leading to a hemiaminal-like intermediate that irreversibly collapses into benzaldehyde and N-phenylhydroxylamine [2].

Frequently Asked Questions

Q: What is the primary degradation pathway of N,1-diphenylmethanimine oxide in my acidic HPLC mobile phase? A: When exposed to acidic modifiers (e.g., 0.1% TFA or formic acid), DPN undergoes rapid acid-catalyzed hydrolysis. The C=N bond is cleaved, yielding benzaldehyde and N-phenylhydroxylamine. Because acyclic nitrones lack the structural rigidity of cyclic nitrones (like DMPO), the activation energy for this hydrolysis is significantly lower [1].

Q: How does the pH of the environment quantitatively affect the degradation kinetics? A: The degradation follows pseudo-first-order kinetics dependent on the hydronium ion concentration. Below is a quantitative summary of expected half-lives based on standard acyclic nitrone stability profiles [3].

Table 1: pH-Dependent Stability Profile of N,1-Diphenylmethanimine Oxide

pH LevelBuffer SystemEstimated Half-Life ( t1/2​ ) at 25°CPrimary DegradantsSecondary Byproducts
1.0 0.1 M HCl< 5 minutesBenzaldehyde, N-phenylhydroxylamineNitrosobenzene
3.0 Formate Buffer~ 2.5 hoursBenzaldehyde, N-phenylhydroxylamineTrace Nitrosobenzene
5.0 Acetate Buffer~ 48 hoursBenzaldehyde, N-phenylhydroxylamineNone detected
7.4 PBS> 14 daysStableNone detected

Q: What are the downstream consequences of this degradation in my biological assays? A: The degradation is not just a loss of your active reagent; it introduces reactive artifacts. N-phenylhydroxylamine is redox-active and easily oxidizes in the presence of air or metal ions to form nitrosobenzene. Nitrosobenzene can act as a secondary spin trap or react with thiols in your biological system, generating false-positive data.

Part 2: Visualizing the Degradation Pathway

Mechanism Nitrone N,1-Diphenylmethanimine Oxide (Stable in Neutral) Protonated Protonated Nitrone (Electrophilic Carbon) Nitrone->Protonated + H+ (Acidic pH) Intermediate Hemiaminal Intermediate (Nucleophilic Attack) Protonated->Intermediate + H2O Products Benzaldehyde + N-Phenylhydroxylamine Intermediate->Products C-N Cleavage

Reaction pathway of N,1-diphenylmethanimine oxide acid-catalyzed hydrolysis.

Part 3: Troubleshooting Guide

If you are experiencing unexplained variability in your yields or analytical readouts, use the following logic to trace the root cause.

Troubleshooting Start Unexpected Peaks in LC-MS/NMR? Identify Isolate Peak: ~245 nm (UV) or ~10 ppm (1H NMR)? Start->Identify Benzaldehyde Benzaldehyde Detected (Hydrolysis Confirmed) Identify->Benzaldehyde Yes CheckpH Check Mobile Phase / Solvent pH Benzaldehyde->CheckpH Acidic Acidic (e.g., 0.1% TFA/FA) CheckpH->Acidic Neutral Neutral / Basic CheckpH->Neutral FixAcidic Action: Switch to pH 7.0 Ammonium Acetate Buffer Acidic->FixAcidic FixNeutral Action: Check for moisture in aged stock solutions Neutral->FixNeutral

Troubleshooting workflow for detecting and resolving nitrone degradation.

Common Issues & Interventions

Issue 1: Complete loss of DPN signal during LC-MS analysis.

  • Causality: Standard LC-MS protocols utilize 0.1% Formic Acid to enhance positive ion mode ionization. The high surface area and pressure of the column, combined with the acidic pH, catalyze the rapid hydrolysis of the nitrone before it reaches the detector[4].

  • Intervention: Switch your aqueous mobile phase to 10 mM Ammonium Acetate (pH ~6.8 - 7.2). This maintains ionization capability while preserving the integrity of the acyclic nitrone.

Issue 2: Appearance of a strong almond-like odor in aged stock solutions.

  • Causality: Benzaldehyde is highly volatile and possesses a distinct almond odor. Its presence indicates that ambient moisture and dissolved CO2​ (which slightly acidifies water) have initiated slow hydrolysis over time.

  • Intervention: Never store DPN in aqueous solutions. Prepare stocks in anhydrous Acetonitrile or DMSO, store at -20°C under Argon, and dilute into aqueous buffers immediately prior to use.

Part 4: Self-Validating Experimental Protocols

To confidently utilize DPN in your assays, you must establish its stability under your specific experimental conditions. Do not rely on assumptions; run this self-validating kinetic assay.

Protocol: Acid-Catalyzed Hydrolysis Kinetic Assay (UV-Vis)

This protocol uses UV-Vis spectroscopy to track the degradation of DPN. It is designed as a self-validating system : the integrity of the data is internally proven by the presence of an isosbestic point.

Step 1: Reagent Preparation

  • Prepare a 1.0 mM stock solution of DPN in anhydrous Acetonitrile.

  • Causality: Acetonitrile prevents premature hydrolysis and ensures complete solvation of the hydrophobic diphenyl groups.

Step 2: Buffer Equilibration

  • Prepare your target acidic buffer (e.g., 50 mM Sodium Formate, pH 3.0) and equilibrate to 25°C in a quartz cuvette.

Step 3: Initiation

  • Pipette 30 µL of the DPN stock into 2970 µL of the buffer (final concentration: 10 µM). Mix rapidly by inversion.

  • Causality: A 1:100 dilution ensures that the organic solvent does not significantly alter the dielectric constant or the effective pH of the aqueous buffer, maintaining true pseudo-first-order kinetics.

Step 4: Spectral Acquisition

  • Scan the absorbance from 200 nm to 400 nm every 2 minutes for 60 minutes.

  • Observation: You will observe the disappearance of the DPN π−π∗ transition at ~310 nm and the concurrent appearance of the benzaldehyde peak at ~245 nm.

Step 5: The Self-Validation Check (Critical Step)

  • Overlay all acquired spectra and identify the isosbestic point (typically around ~275 nm).

  • Causality: The isosbestic point is a physical manifestation of mass balance. If all curves intersect perfectly at this single point, it validates that the conversion strictly follows the A→B+C pathway. If the isosbestic point drifts or blurs over time, it proves that the mass balance is broken by a tertiary reaction (e.g., N-phenylhydroxylamine oxidizing to nitrosobenzene). If drift occurs, your kinetic calculations for simple hydrolysis are invalid, and the assay must be halted and re-evaluated in a deoxygenated environment.

Part 5: References

The mechanistic principles and protocols described in this guide are grounded in established organic chemistry literature regarding nitrone stability and imine hydrolysis.

  • Mechanistic Analysis of Bioorthogonal Double Strain-Promoted Alkyne–Nitrone Cycloadditions Involving Dibenzocyclooctadiyne Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Nitrone formation: A new strategy for the derivatization of aldehydes Source: ResearchGate (Food Chemistry) URL:[Link]

  • Versatile Scope of a Masked Aldehyde Nitrone in 1,3-Dipolar Cycloadditions Source: ACS Publications (Organic Letters) URL:[Link]

  • Hydrolysis of Nitriles and C=N Derivatives Source: Organic Chemistry Tutor URL:[Link]

Troubleshooting

troubleshooting low radical adduct half-life with N,1-diphenylmethanimine oxide

Welcome to the Technical Support Center for Electron Paramagnetic Resonance (EPR) spin trapping. This guide is specifically engineered for researchers and drug development professionals experiencing low radical adduct ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Electron Paramagnetic Resonance (EPR) spin trapping. This guide is specifically engineered for researchers and drug development professionals experiencing low radical adduct half-lives when utilizing N,1-diphenylmethanimine oxide.

Overview & Chemical Identity

N,1-diphenylmethanimine oxide—whose preferred IUPAC name is (Z)-N,1-diphenylmethanimine oxide[1]—is historically and commonly referred to in literature as α ,N-diphenylnitrone (DPN). It is a nitrone-based spin trap utilized in EPR spectroscopy to capture transient free radicals, forming more stable nitroxide spin adducts[2]. While it is a powerful tool for specific radical species, its unique structural kinetics often lead to rapid signal decay if experimental conditions are not perfectly optimized.

Diagnostic Workflow

DPN_Troubleshooting Start Low DPN Adduct Half-Life Detected TrapCheck Is DPN stock degraded/oxidized? Start->TrapCheck Purify Recrystallize DPN (Ether/Alkane) TrapCheck->Purify Yes SolventCheck Aqueous or Protic Solvent? TrapCheck->SolventCheck No Optimize Optimize EPR Settings & Trap Concentration Purify->Optimize ChangeSolvent Switch to Aprotic (e.g., Benzene) SolventCheck->ChangeSolvent Yes RadicalCheck Targeting O-centered Radicals? SolventCheck->RadicalCheck No ChangeSolvent->Optimize SwitchTrap Switch to DMPO/DEPMPO (DPN is for C-centered) RadicalCheck->SwitchTrap Yes RadicalCheck->Optimize No

Diagnostic workflow for troubleshooting DPN spin adduct instability.

Troubleshooting Q&A

Q1: Why is the half-life of my DPN radical adduct so short compared to PBN? Causality & Mechanism: The stability of a nitroxide spin adduct is heavily dependent on the steric shielding of the nitroxyl radical center (N-O•). PBN (N-tert-butyl- α -phenylnitrone) features a bulky N-tert-butyl group that sterically protects the radical from disproportionation and dimerization. In contrast, DPN features an N-phenyl group. While the N-phenyl ring allows for extended spin delocalization, it provides significantly less steric bulk. This lack of shielding makes the DPN spin adduct highly susceptible to bimolecular decay pathways, drastically reducing its half-life[3].

Q2: I am trying to trap hydroxyl (•OH) or superoxide (O₂•⁻) radicals, but I see no signal or immediate decay. What is wrong? Causality & Mechanism: DPN is highly selective for carbon-centered radicals, such as aryl or arylcyclohexadienyl radicals[3]. Adducts formed between DPN and oxygen-centered radicals are thermodynamically unstable and decay within fractions of a second. If your experimental system generates ROS (Reactive Oxygen Species), you must switch to a cyclic nitrone like DMPO, which forms a hydroxyl adduct with a much longer half-life of approximately 870 seconds in aqueous media at pH 6[4].

Q3: Does the choice of solvent impact the DPN adduct stability? Causality & Mechanism: Yes, profoundly. DPN is highly lipophilic. In protic or aqueous solvents, the nitroxide adduct can undergo rapid proton-coupled electron transfer or disproportionation. Aprotic, non-polar solvents like benzene, toluene, or carbon tetrachloride stabilize the nitroxide radical, preventing rapid degradation[5].

Q4: How can I differentiate between true adduct decay and spin trap degradation? Causality & Mechanism: Nitrones can degrade over time or under UV/thermal stress, forming EPR-active baseline artifacts or losing trapping efficiency. If your baseline shows a signal before radical initiation, your DPN stock is compromised. DPN should be purified by recrystallization from an ether–alkane solvent mixture to ensure high trapping fidelity[1].

Quantitative Data Presentation

The following table summarizes the kinetic and stability parameters of DPN compared to other industry-standard spin traps to help you select the right molecule for your assay.

Spin TrapTarget Radical AffinityRelative Trapping Rate (vs PBN)Adduct Half-Life / StabilityOptimal Solvent Environment
DPN C -centered (Aryl)0.72[5]Low to Moderate (Minutes)Non-polar / Aprotic
PBN C -centered (Aryl/Alkyl)1.00[5]High (Hours)Broad compatibility
ND C -centered (Aryl)2.60[5]High (Hours)Non-polar / Aprotic
DMPO O -centered (•OH, O₂•⁻)N/A~870 s (for •OH)[4]Aqueous / Polar

Note: ND = 2,3,5,6-tetramethylnitrosobenzene (Nitrosodurene).

Experimental Protocol: Standardized Spin Trapping for DPN

To ensure self-validating results and isolate the variable of adduct decay, follow this standardized protocol for trapping carbon-centered radicals with DPN.

Step 1: Reagent Purification

  • Dissolve commercial DPN in a minimal volume of diethyl ether.

  • Slowly add an alkane (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Cool the mixture to 4 °C to induce crystallization. Filter and dry the purified (Z)-N,1-diphenylmethanimine oxide crystals to remove EPR-active impurities[1].

Step 2: Reaction Setup (Oxygen-Free)

  • Prepare a 5.0×10−2 M solution of purified DPN in anhydrous, degassed carbon tetrachloride or benzene[5].

  • Add your radical initiator (e.g., phenylazotriphenylmethane, PAT) to a final concentration of 5.0×10−3 M.

  • Critical Step: Purge the sample tube with Argon for 5 minutes. Dissolved oxygen acts as a triplet diradical and rapidly quenches nitroxide radicals, artificially lowering your adduct half-life[3].

Step 3: EPR Acquisition and Kinetic Tracking

  • Transfer the solution to a quartz EPR capillary tube under an inert atmosphere.

  • Heat the sample to 80 °C to initiate the thermal decomposition of PAT, generating phenyl radicals[5].

  • Set EPR parameters:

    • Microwave power = 2–5 mW (Avoid higher power to prevent signal saturation and artificial signal decay).

    • Modulation amplitude = 0.1 mT.

  • Record spectra at 30-second intervals. Track the double integration of the EPR signals and plot the concentration over time to calculate the exact half-life of your specific adduct.

References

  • Nitrones: Comprehensive Review on Synthesis and Applications Source: MDPI URL:[Link][1]

  • Spin Trapping of Aryl and Arylcyclohexadienyl Radicals by N-t-Butyl- α -phenylnitrone and α ,N-diphenylnitrone Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link][3]

  • Spin trapping for hydroxyl in water: A kinetic evaluation of two popular traps Source: ResearchGate URL:[Link][4]

  • Relative Spin-trapping Ability of N-Benzylidene-t-butylamine Oxide, N-Benzylideneaniline Oxide, and 2,3,5,6-Tetramethylnitrosobenzene towards Phenyl and Phenylcyclohexadienyl Radicals Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to DMPO and PBN for EPR-Based Free Radical Analysis

For researchers, scientists, and drug development professionals navigating the complexities of redox biology, the accurate detection of short-lived free radicals is paramount. Electron Paramagnetic Resonance (EPR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complexities of redox biology, the accurate detection of short-lived free radicals is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with the technique of spin trapping, remains the definitive method for identifying and characterizing these transient species. The choice of spin trap is a critical determinant of experimental success, with N,1-diphenylmethanimine oxide (more commonly known as 5,5-dimethyl-1-pyrroline N-oxide or DMPO) and α-phenyl-N-tert-butylnitrone (PBN) being two of the most established tools in the field.

This guide provides an in-depth, objective comparison of the performance and reactivity of DMPO and PBN. Moving beyond a simple list of features, we will explore the causal chemistry behind their distinct behaviors, provide field-proven experimental protocols, and offer insights to help you select the optimal spin trap for your specific research application.

The Principle of Spin Trapping: A Necessary Alliance

Direct EPR detection of biologically relevant free radicals like the hydroxyl radical (•OH) or superoxide (O₂•⁻) is often impossible under physiological conditions due to their fleeting half-lives. Spin trapping overcomes this limitation by employing a diamagnetic "spin trap" molecule that reacts with the unstable radical to form a significantly more stable paramagnetic nitroxide radical, known as a "spin adduct." This persistent adduct accumulates to an EPR-detectable concentration, and the unique features of its EPR spectrum—specifically the hyperfine splitting constants (hfsc)—provide a "fingerprint" to identify the original, short-lived radical.

G cluster_main General Spin Trapping Mechanism Radical Short-lived Radical (R•) (EPR-silent) SpinAdduct Stable Nitroxide Spin Adduct (EPR-active) Radical->SpinAdduct Covalent Addition SpinTrap Diamagnetic Spin Trap (e.g., DMPO, PBN) SpinTrap->SpinAdduct EPR EPR Spectrometer SpinAdduct->EPR Detection

Caption: The fundamental principle of EPR spin trapping.

Head-to-Head Comparison: DMPO vs. PBN

While both DMPO and PBN are nitrone-based spin traps, their structural differences—DMPO being a cyclic nitrone and PBN a linear one—dictate their reactivity, specificity, and the utility of the data they generate.

Reactivity and Spectral Information

A primary advantage of DMPO is that the hyperfine splitting constants of its spin adducts, particularly the β-hydrogen splitting (aH), are highly sensitive to the structure of the trapped radical. This results in characteristic and distinguishable EPR spectra for different radicals like hydroxyl, superoxide, and various carbon-centered species, greatly aiding in their unambiguous identification.

PBN , in contrast, typically forms adducts whose EPR spectra show relatively little dependence on the nature of the trapped radical. The resulting triplet of doublets often has similar hyperfine splitting constants for different radicals, which can make definitive identification challenging without additional experimental evidence or the use of isotopic labeling.

FeatureN,1-diphenylmethanimine oxide (DMPO)α-phenyl-N-tert-butylnitrone (PBN)
Structure Cyclic NitroneLinear Nitrone
Radical ID Excellent: Adduct spectra (esp. aH) are highly sensitive to radical structure.Moderate: Adduct spectra show less variation, making identification difficult.
Redox Activity Low: More resistant to oxidation/reduction, reducing artifact risk.Higher: More susceptible to oxidation, which can be a source of artifacts.
•O₂⁻ Adduct Unstable: DMPO-OOH has a short half-life (t½ ≈ 60s).Generally more stable adducts with carbon-centered radicals.
Primary Use Broad-spectrum trap, especially for oxygen-centered radicals (•OH, O₂•⁻).Primarily used for carbon-centered and some oxygen-centered radicals.
Common Artifacts Spontaneous decay of superoxide adduct to hydroxyl adduct; non-radical formation of DMPO-OH.Can exhibit biological/antioxidant effects complicating pharmacological studies.
Adduct Stability and Potential for Misinterpretation

Furthermore, DMPO can react with nucleophiles like water, especially catalyzed by metal ions, in a non-radical reaction (the Forrester-Hepburn mechanism) that ultimately yields the DMPO-OH adduct, creating a significant source of experimental artifacts. This necessitates careful experimental design, including the use of high-purity water and metal chelators like DTPA in biological systems.

PBN adducts, particularly with carbon-centered radicals, are generally more stable. However, PBN itself can exhibit antioxidant properties and other biological effects, which may confound results in pharmacological or in vivo studies.

G cluster_pitfalls Potential Pitfalls in DMPO Spin Trapping O2_radical Superoxide (O₂•⁻) DMPO_OOH DMPO-OOH Adduct (Unstable, t½ ≈ 60s) O2_radical->DMPO_OOH Trapping DMPO1 DMPO DMPO1->DMPO_OOH DMPO_OH DMPO-OH Adduct (Stable) DMPO_OOH->DMPO_OH Spontaneous Decay Misinterpretation False Positive for •OH DMPO_OH->Misinterpretation Artifact Artifactual DMPO-OH DMPO_OH->Artifact H2O H₂O + Metal Ion (e.g., Fe³⁺) H2O->DMPO_OH Non-Radical Nucleophilic Addition DMPO2 DMPO DMPO2->DMPO_OH G cluster_workflow EPR Spin Trapping Experimental Workflow prep 1. Reagent Preparation (Buffer, Spin Trap, Radical Source) mix 2. Reaction Mixture Assembly (All components except initiator) prep->mix bg 3. Background Scan (Optional but recommended) mix->bg init 4. Reaction Initiation (Add final reagent, e.g., Fe²⁺) bg->init acq 5. EPR Data Acquisition init->acq analysis 6. Spectral Analysis (Simulation & Hyperfine Coupling Constant Determination) acq->analysis valid 7. Validation (Controls, Scavengers) analysis->valid id 8. Radical Identification analysis->id valid->id Confirms Identity

Caption: A generalized workflow for a robust EPR spin trapping experiment.

Conclusion and Recommendations

The choice between DMPO and PBN is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific question.

  • Choose DMPO when the primary goal is the unambiguous identification of a variety of small radical species, particularly oxygen-centered radicals. Its information-rich spectra are a significant advantage. However, be prepared to implement rigorous controls to account for the instability of the superoxide adduct and the potential for artifactual DMPO-OH formation.

  • Choose PBN for studies focused on carbon-centered radicals or when the relative stability of the spin adduct is a higher priority than detailed spectral identification. Its use is particularly relevant in systems where the potential radicals are already known or limited. Be mindful of its potential biological activity in cellular or in vivo models.

Ultimately, a deep understanding of the chemical properties and potential pitfalls of each spin trap is essential for generating reliable, reproducible, and trustworthy data in the field of free radical research.

References

  • Buettner, G. R. (1993). The Fidelity of Spin Trapping with DMPO in Biological Systems. Free Radical Research Communications, 19(S1), 79-87. [Link]

  • Gas-Trazza, Z., et al. (2021). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. Molecules, 26(11), 3323. [Link]

  • Janzen, E. G., et al. (1992). Correlation of radical structure with EPR spin adduct parameters: utility of the proton, carbon-13, and nitrogen-14 hyperfine splitting constants of aminoxyl adducts of PBN-nitronyl-13C for three-
Comparative

A Comparative Guide to HPLC Method Validation for N,1-diphenylmethanimine oxide Purity and Reaction Monitoring

In the landscape of pharmaceutical development and organic synthesis, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory requirement but a cornerstone of safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and organic synthesis, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory requirement but a cornerstone of safety and efficacy. N,1-diphenylmethanimine oxide, a nitrone compound, serves as a valuable building block in organic synthesis. Its purity directly impacts the yield and impurity profile of subsequent products. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the dual purpose of final purity assessment and real-time reaction monitoring of N,1-diphenylmethanimine oxide.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of methods and validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]

The Critical Role of a Validated Analytical Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] For N,1-diphenylmethanimine oxide, this translates to two primary applications:

  • Purity Assessment (Quality Control): Quantifying the main compound and detecting and quantifying any process-related impurities or degradation products in the final substance.

  • Reaction Monitoring (In-Process Control): Tracking the consumption of starting materials and the formation of the product over time to optimize reaction conditions and determine the reaction endpoint.

A well-validated HPLC method provides the confidence that the generated data is accurate, reliable, and reproducible.

Comparative Analysis of Analytical Techniques

While several techniques can be employed for analyzing organic compounds, HPLC and Thin-Layer Chromatography (TLC) are the most common for reaction monitoring and purity assessment.

FeatureHPLC (High-Performance Liquid Chromatography)TLC (Thin-Layer Chromatography)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Separation based on differential migration of analytes on a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase.[11]
Quantification Highly quantitative with excellent precision and accuracy.Primarily qualitative or semi-quantitative.[11][12][13]
Resolution Superior resolving power, capable of separating complex mixtures and closely related impurities.Lower resolution, may not separate structurally similar compounds effectively.
Sensitivity High sensitivity, with various detectors (UV, MS) enabling low-level impurity detection.Lower sensitivity compared to HPLC. Visualization often requires staining or UV lamps.[11][12]
Speed Analysis time can range from a few minutes to an hour per sample.Very rapid, often taking only 5-10 minutes for a single analysis.[11]
Application Ideal for final product release testing, stability studies, and quantitative in-process control.Excellent for rapid, qualitative reaction monitoring to track the disappearance of reactants and appearance of products.[12][14]

Expert Insight: While TLC is an invaluable tool for quick, qualitative checks in a synthesis lab, it lacks the quantitative power and resolution necessary for final purity assessment and validation according to regulatory standards.[11][12][13][14] Therefore, HPLC is the method of choice for the applications discussed in this guide.

Designing a Robust HPLC Method for N,1-diphenylmethanimine oxide

The development of a stability-indicating HPLC method is paramount. This means the method must be able to separate the main analyte from its potential impurities and degradation products.

Experimental Protocol: HPLC Method Development
  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the moderate polarity of N,1-diphenylmethanimine oxide.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the elution of compounds with a range of polarities.

  • Detection: N,1-diphenylmethanimine oxide contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector is advantageous as it can provide spectral data to assess peak purity. A wavelength of 254 nm is a common choice for aromatic compounds.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting conditions that can be optimized.

Forced Degradation Studies: The Key to a Stability-Indicating Method

To ensure the method's specificity, forced degradation studies are essential.[15][16][17][18][19] These studies intentionally stress the N,1-diphenylmethanimine oxide sample to generate potential degradation products.[15][16][17]

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The developed HPLC method must demonstrate the ability to separate the intact N,1-diphenylmethanimine oxide peak from all degradation product peaks.

HPLC Method Validation: A Step-by-Step Guide

Once a suitable HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines.[2][4][6][9][10]

dot graph "HPLC_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Method Development & Optimization"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Dev [label="Develop HPLC Method"]; Forced [label="Forced Degradation Studies"]; Dev -> Forced [label="Assess Specificity"]; }

subgraph "cluster_1" { label="Method Validation (ICH Q2(R1))"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision (Repeatability &\nIntermediate)"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; }

subgraph "cluster_2" { label="Application"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Purity [label="Purity Testing"]; Reaction [label="Reaction Monitoring"]; }

Forced -> Specificity [lhead="cluster_1"]; Specificity -> Linearity -> Accuracy -> Precision -> LOD_LOQ -> Robustness [style=invis]; Specificity -> Linearity [minlen=2]; Linearity -> Accuracy [minlen=2]; Accuracy -> Precision [minlen=2]; Precision -> LOD_LOQ [minlen=2]; LOD_LOQ -> Robustness [minlen=2];

Robustness -> Purity [ltail="cluster_1", lhead="cluster_2"]; Robustness -> Reaction [ltail="cluster_1", lhead="cluster_2"]; } Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Experimental Approach: Analyze blank samples (diluent), placebo (if in a formulation), known impurities, and samples from forced degradation studies.

  • Acceptance Criteria: The peak for N,1-diphenylmethanimine oxide should be free from interference from other components. Peak purity analysis using a PDA detector should confirm this.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Approach: Prepare a series of at least five standard solutions of N,1-diphenylmethanimine oxide at different concentrations (e.g., 50% to 150% of the expected working concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Experimental Approach: Perform recovery studies by spiking a placebo or a known sample with known amounts of N,1-diphenylmethanimine oxide at different concentration levels (e.g., 80%, 100%, and 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Experimental Approach: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Experimental Approach: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specified limits.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: Introduce small changes to method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the aqueous phase (e.g., ± 0.2 units)

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Application in Reaction Monitoring: A Comparative Workflow

The validated HPLC method can be seamlessly integrated into the synthesis workflow for in-process monitoring.

dot graph "Reaction_Monitoring_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Synthesis"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Start [label="Start Reaction"]; Sample [label="Withdraw Aliquot at Time (t)"]; Quench [label="Quench Reaction in Aliquot"]; Start -> Sample -> Quench; }

subgraph "cluster_1" { label="Analysis"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Dilute [label="Dilute and Prepare Sample"]; Inject [label="Inject into HPLC"]; Analyze [label="Analyze Chromatogram"]; Dilute -> Inject -> Analyze; }

subgraph "cluster_2" { label="Decision"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Decision [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05"]; Continue [label="Continue Reaction"]; Workup [label="Proceed to Work-up"]; Decision -> Continue [label="No"]; Decision -> Workup [label="Yes"]; }

Quench -> Dilute [lhead="cluster_1", ltail="cluster_0"]; Analyze -> Decision [lhead="cluster_2", ltail="cluster_1"]; Continue -> Sample [label="Sample at t+1"]; } Caption: In-Process Reaction Monitoring using HPLC.

Comparative Data Presentation:

The following table presents hypothetical data comparing the performance of the validated HPLC method with a semi-quantitative TLC method for reaction monitoring.

ParameterValidated HPLC MethodTLC Method
Starting Material Remaining 0.5% (RSD = 1.5%)Spot still faintly visible
Product Formed 98.2% (RSD = 1.2%)Main product spot is intense
Impurity A Detected 0.8% (RSD = 3.5%)Faint impurity spot observed
Time to Result ~20 minutes per time point~5-10 minutes per time point
Conclusion Reaction is complete. Quantitative data on product purity and impurity levels obtained.Reaction appears to be complete. No quantitative data.

Conclusion

For the determination of purity and for robust reaction monitoring of N,1-diphenylmethanimine oxide, a validated HPLC method is demonstrably superior to qualitative techniques like TLC. While TLC offers speed for preliminary checks, the accuracy, precision, and specificity of a well-validated HPLC method are indispensable for regulatory compliance and for making informed decisions during process development. The systematic approach to method development and validation outlined in this guide, rooted in ICH and FDA principles, provides a framework for generating reliable and defensible analytical data. This not only ensures the quality of the final product but also enhances the efficiency and understanding of the chemical process itself.

References

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Sources

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